Alcuronium
Description
Structure
3D Structure
Properties
CAS No. |
23214-96-2 |
|---|---|
Molecular Formula |
C44H50N4O2+2 |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1 |
InChI Key |
MUQUYTSLDVKIOF-OIBCBTBKSA-N |
SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Isomeric SMILES |
C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2 |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Appearance |
Solid powder |
Other CAS No. |
23214-96-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15180-03-7 (dichloride) 25389-91-7 (iodide salt/solvate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Alcuronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I, an alkaloid obtained from Strychnos toxifera. For decades, it has been utilized in clinical settings as a muscle relaxant during surgical procedures. This technical guide provides a comprehensive overview of the core mechanism of action of this compound chloride, focusing on its molecular interactions, pharmacodynamics, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action
This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] In the physiological state, the binding of the neurotransmitter acetylcholine (ACh) to these receptors triggers a conformational change, opening the ion channel and allowing an influx of sodium ions. This leads to depolarization of the muscle cell membrane and subsequent muscle contraction.[1]
This compound chloride, due to its structural similarity to acetylcholine, binds to the same recognition sites on the nAChR without activating the channel.[2] By competitively inhibiting the binding of ACh, this compound chloride prevents the depolarization of the motor endplate, thereby blocking neuromuscular transmission and resulting in flaccid paralysis.[1][2] The onset of action is relatively slow, and it has a prolonged duration of effect.[1] The neuromuscular blockade induced by this compound chloride can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound chloride for receptor binding.[3]
In addition to its primary action at the neuromuscular junction, this compound chloride can also exhibit a vagolytic effect by blocking cardiac muscarinic receptors, which can lead to cardiovascular side effects.[3]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data regarding the pharmacodynamic properties of this compound chloride.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Kᵢ | Muscle-type nAChR | 234 nM | Not Specified | [4] |
Table 2: In Vivo Potency and Dose-Response
| Parameter | Value (µg/kg) | Species | Notes | Reference |
| ED₅₀ | 111 | Human | Electromyography (EMG) using DATEX relaxograph | [5] |
| ED₉₅ | 250 | Human | Electromyography (EMG) using DATEX relaxograph | [5] |
| ED₉₅ | 250 | Human | Intravenous single-bolus injection | [6] |
Table 3: Clinical Pharmacokinetics and Pharmacodynamics
| Parameter | Dose (mg/kg) | Value (mean ± SD) | Patient Population | Reference |
| Onset Time | 0.3 | 2.4 min | 20 patients | [7] |
| Maintenance Time | 0.3 | 63 min | 20 patients | [7] |
| Time to Max Block | 0.25 | 3 - 30 min (range) | 17 patients | [8] |
| Time to 5% Recovery | 0.25 | 42 min | 17 patients | [8] |
| Onset Time | 0.25 | 2.2 ± 1.2 min | 10 patients | [6] |
| Duration to 25% Recovery (DUR₂₅%) | 0.25 | 54 ± 14 min | 10 patients | [6] |
| Recovery Index (25-75%) | 0.25 | 37 ± 11 min | 10 patients | [6] |
| Steady-state concentration for 95% paralysis | Infusion | 0.91 ± 0.35 µg/ml | 6 patients | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize the mechanism of action of this compound chloride.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Kᵢ) of this compound chloride for the nicotinic acetylcholine receptor.
-
Materials:
-
Membrane preparation rich in nAChRs (e.g., from Torpedo electric organ or a cell line expressing the receptor).
-
Radioligand with high affinity for nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound chloride solutions of varying concentrations.
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a series of microcentrifuge tubes, combine the receptor-rich membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound chloride.
-
Include control tubes for total binding (no this compound chloride) and non-specific binding (excess of a known nAChR ligand).
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.
-
Determine the IC₅₀ value (the concentration of this compound chloride that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Electrophysiological Assessment of Neuromuscular Blockade
This protocol describes the in vivo measurement of neuromuscular blockade in an animal model or human subjects.
-
Preparation:
-
Anesthetize the subject according to approved protocols.
-
Isolate a peripheral nerve-muscle unit (e.g., the ulnar nerve and adductor pollicis muscle in humans).
-
Place stimulating electrodes over the nerve and recording electrodes over the muscle belly.
-
-
Procedure:
-
Deliver supramaximal electrical stimuli to the nerve at a set frequency (e.g., train-of-four stimulation, 2 Hz for 2 seconds).
-
Record the resulting muscle contractions (twitch tension) using a force transducer or electromyography (EMG).
-
Establish a stable baseline response.
-
Administer a bolus intravenous dose of this compound chloride.
-
Continuously monitor and record the twitch response over time.
-
-
Data Analysis:
-
Measure the amplitude of the first twitch (T1) of the train-of-four response.
-
Express the post-drug T1 amplitude as a percentage of the baseline T1 amplitude to quantify the degree of neuromuscular blockade.
-
Determine key pharmacodynamic parameters:
-
Onset time: Time from drug administration to maximum block.
-
Duration of action: Time from drug administration until the twitch height recovers to a certain percentage of baseline (e.g., 25% or 90%).
-
Recovery index: Time taken for the twitch height to recover from 25% to 75% of baseline.
-
-
Visualizations
Signaling Pathway of this compound Chloride at the Neuromuscular Junction
Caption: Competitive antagonism of this compound chloride at the nAChR.
Experimental Workflow for Determining Neuromuscular Blockade
Caption: Workflow for in vivo assessment of neuromuscular blockade.
Structure-Activity Relationship of this compound Chloride
Caption: Structure-activity relationship of this compound chloride.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. What is this compound Chloride used for? [synapse.patsnap.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. This compound chloride | 15180-03-7 | Benchchem [benchchem.com]
- 5. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical research of muscular relaxation induced by this compound and pancuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of this compound chloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound kinetics and plasma concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the In Vitro Pharmacodynamics of Alcuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro pharmacodynamics of alcuronium, a non-depolarizing neuromuscular blocking agent. It details the compound's mechanism of action, quantitative data from in vitro studies, and the experimental protocols used to determine these properties. This document is intended to serve as a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors
This compound chloride functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] By reversibly binding to these receptors, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the depolarization of the muscle cell membrane.[2] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation and paralysis.[2]
The nAChR at the neuromuscular junction is a pentameric ligand-gated ion channel. In adult mammals, it is composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε subunit. The two binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are located at the interfaces between the α1 and δ subunits and the α1 and ε subunits. Blockade of even one of these sites is sufficient to prevent the conformational change required for ion channel opening.
Quantitative Analysis of In Vitro Potency
The potency of this compound as a neuromuscular blocking agent has been quantified in various in vitro preparations. The following table summarizes the available quantitative data.
| Parameter | Value | Species | Preparation | Agonist | Notes |
| IC50 | ~ 2 µM | Rat | Phrenic nerve-hemidiaphragm | Endogenous Acetylcholine | This value indicates the concentration of this compound required to inhibit the nerve-stimulated muscle twitch by 50%.[1] |
No direct in vitro Ki (inhibition constant) or pA2 (a measure of antagonist potency from Schild analysis) values for this compound at nicotinic acetylcholine receptors were identified in the reviewed literature.
Allosteric Modulation of Muscarinic Acetylcholine Receptors
In addition to its primary action at nicotinic receptors, this compound has been shown to interact with muscarinic acetylcholine receptors (mAChRs) in an allosteric manner. This is a significant aspect of its in vitro pharmacodynamic profile.
| Parameter | Value | Receptor Subtype | Species | Preparation | Radioligand | Notes |
| Ki | 0.48 ± 0.03 µM | M2 | Porcine | Heart homogenates | [3H]oxotremorine-M | This compound concentration-dependently inhibited agonist binding. |
| Kd | 0.6 µM | M2 | CHO cells | Stably transfected cells | Not specified | Demonstrates high affinity for the M2 receptor subtype. |
This compound acts as a positive allosteric modulator at M2 muscarinic receptors, retarding the dissociation of antagonists like [3H]N-methylscopolamine. This complex interaction may contribute to some of the cardiovascular side effects observed with this compound, such as changes in heart rate.
Detailed Experimental Protocols
The following sections describe the methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound and other neuromuscular blocking agents.
Rat Phrenic Nerve-Hemidiaphragm Preparation
This classic in vitro method is used to assess the potency of neuromuscular blocking agents by measuring their effect on nerve-stimulated muscle contraction.
Objective: To determine the concentration-response curve and IC50 of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2
-
Organ bath (20-50 ml capacity) with a temperature control unit (37°C)
-
Force-displacement transducer
-
Stimulator for nerve stimulation (e.g., supramaximal square wave pulses of 0.2 ms duration at a frequency of 0.1 Hz)
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and exsanguinate.
-
Dissect out the phrenic nerve and a section of the hemidiaphragm.
-
Mount the preparation in the organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Attach the tendinous portion of the diaphragm to a fixed point and the muscular part to the force-displacement transducer.
-
Place the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Apply a resting tension of approximately 1 g to the muscle and allow the preparation to equilibrate for at least 30 minutes, with regular washing.
-
Stimulate the phrenic nerve with supramaximal pulses and record the resulting isometric twitch contractions.
-
Once a stable baseline of twitch height is established, add increasing cumulative concentrations of this compound to the organ bath at set time intervals.
-
Record the percentage inhibition of the twitch height at each concentration until a maximal effect is achieved.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the IC50 value.
Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. The output of this analysis is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Objective: To determine the pA2 value of this compound, confirming its competitive antagonism at nAChRs.
Materials:
-
An in vitro preparation with functional nAChRs (e.g., cultured myotubes, Xenopus oocytes expressing nAChRs, or the phrenic nerve-diaphragm preparation).
-
A stable nicotinic agonist (e.g., acetylcholine in the presence of an acetylcholinesterase inhibitor, or a stable analogue like carbachol).
-
This compound chloride.
-
Appropriate physiological buffer and recording setup for the chosen preparation.
Procedure:
-
Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.
-
Wash the preparation to remove the agonist.
-
Incubate the preparation with a fixed concentration of this compound for a predetermined equilibration period.
-
In the continued presence of this compound, generate a second agonist concentration-response curve. This curve should be shifted to the right with no change in the maximum response if the antagonism is competitive.
-
Repeat steps 2-4 with at least two other different fixed concentrations of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct the Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion flow through nAChR channels, providing a functional assessment of antagonism at the single-channel or whole-cell level.
Objective: To characterize the inhibitory effect of this compound on acetylcholine-evoked currents in cells expressing nAChRs.
Materials:
-
A cell line expressing the desired nAChR subtype (e.g., TE671 cells, which endogenously express human embryonic muscle nAChRs, or a non-neuronal cell line like HEK293 transfected with the cDNAs for the receptor subunits).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, pH 7.2).
-
Acetylcholine and this compound solutions.
-
A rapid solution exchange system.
Procedure (Whole-Cell Configuration):
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane at a holding potential of, for example, -60 mV.
-
Rapidly apply a known concentration of acetylcholine to the cell to evoke an inward current through the nAChRs.
-
After washing out the acetylcholine and allowing the receptors to recover, co-apply acetylcholine with a specific concentration of this compound and record the reduced current amplitude.
-
Repeat step 8 with a range of this compound concentrations to determine the concentration-dependent inhibition and calculate the IC50.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: Signaling Pathway at the Neuromuscular Junction and the Site of this compound Action.
Caption: Experimental Workflow for Schild Analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of Alcuronium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, semi-synthesis, and mechanism of action of alcuronium, a semi-synthetic neuromuscular blocking agent. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure and Properties
This compound chloride is a bis-quaternary ammonium neuromuscular blocking agent.[1] It is a semi-synthetic derivative of C-toxiferine I, an alkaloid obtained from Strychnos toxifera.[1] The chemical modification involves the replacement of the two N-methyl groups of C-toxiferine I with N-allyl groups, resulting in N,N'-diallyl-bis-nortoxiferine, known as this compound.[1] This structural change leads to a shorter duration of action compared to its parent compound, C-toxiferine I.[2]
The chemical structure of this compound is complex, featuring a dimeric indole alkaloid framework.[3] Its chemical formula is C₄₄H₅₀Cl₂N₄O₂.[4][5]
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.2¹¹,¹⁴.1¹,²⁶.1¹⁰,¹⁷.0²,⁷.0¹³,¹⁷.0¹⁸,²³.0³⁰,³³.0⁸,³⁵.0²⁴,³⁶]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | [4] |
| Molecular Formula | C₄₄H₅₀Cl₂N₄O₂ | [4][5] |
| Molecular Weight | 737.8 g/mol | [4][5] |
| CAS Number | 15180-03-7 | [4][5] |
| Appearance | White to yellow-white crystalline powder | [5] |
| Solubility | Soluble in water and ethanol | [5] |
| pH (10 mg/mL solution) | 6.0 - 8.5 | [5] |
Synthesis of this compound
This compound is prepared by the semi-synthesis from C-toxiferine I. The core of this synthesis is the N-allylation of the tertiary amine groups present in the precursor molecule, bisnortoxiferine I, which is derived from C-toxiferine I. While detailed proprietary industrial synthesis protocols are not publicly available, a representative experimental protocol for the N-allylation step can be outlined based on standard organic chemistry principles.
Caption: Logical workflow for the semi-synthesis of this compound chloride.
Disclaimer: The following is a representative protocol and has not been adapted from a published synthesis of this compound. It is based on general chemical principles for the N-allylation of complex amines.
Objective: To introduce allyl groups to the nitrogen atoms of a bis-tertiary amine precursor derived from C-toxiferine I.
Materials:
-
Bisnortoxiferine I (precursor)
-
Allyl bromide
-
Anhydrous acetonitrile (solvent)
-
Sodium bicarbonate (base)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol gradient)
Procedure:
-
The bisnortoxiferine I precursor is dissolved in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Sodium bicarbonate is added to the solution to act as a base.
-
Allyl bromide (2.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield N,N'-diallyl-bis-nortoxiferine (this compound free base).
-
The purified free base is then converted to the dichloride salt by treatment with hydrochloric acid.
Table 2: Quantitative Data for a Representative N-Allylation Reaction
| Parameter | Value | Notes |
| Reactant Ratio | 1 : 2.2 (Precursor : Allyl Bromide) | A slight excess of the alkylating agent is used. |
| Typical Yield | 60-80% | Highly dependent on the specific substrate and reaction conditions. |
| Purity (Post-Purification) | >98% | As determined by HPLC and NMR. |
Mechanism of Action
This compound chloride is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2]
-
Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine (ACh).
-
ACh diffuses across the synaptic cleft and binds to nAChRs on the muscle fiber's motor endplate.
-
This binding causes a conformational change in the nAChR, opening its ion channel and allowing an influx of sodium ions (Na⁺), which leads to depolarization of the endplate.
-
If the depolarization reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.
-
This compound, as a competitive antagonist, binds to the same nAChRs as ACh but does not activate the receptor.
-
By occupying the binding sites, this compound prevents ACh from binding, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction, resulting in muscle relaxation.
Caption: Competitive antagonism of nAChRs by this compound.
Experimental Protocols for Pharmacodynamic Assessment
The neuromuscular blocking effects of this compound can be quantified using electromyography (EMG) or mechanomyography to measure the muscle response to nerve stimulation.
Objective: To quantify the onset, depth, and duration of neuromuscular blockade induced by this compound.
Methodology:
-
Patient Preparation: The study is conducted on consenting ASA class I or II patients under general anesthesia.
-
Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave stimuli.
-
Recording: The evoked compound muscle action potential of the adductor pollicis muscle is recorded. Train-of-four (TOF) stimulation is a common modality, where four stimuli are delivered at 2 Hz.
-
Drug Administration: A specified dose of this compound chloride is administered intravenously.
-
Data Collection: The twitch response (T1) and the ratio of the fourth to the first twitch (TOF ratio) are recorded continuously to determine the pharmacodynamic parameters.
Caption: Workflow for neuromuscular blockade monitoring.
Table 3: Pharmacodynamic Parameters of this compound Chloride
| Parameter | Value (mean ± SD or range) | Dose |
| ED₅₀ | 111 µg/kg | N/A |
| ED₉₅ | 250 µg/kg | N/A |
| Onset Time | 5.0 ± 3.4 min | 300 µg/kg |
| Duration₂₅ (Time to 25% recovery) | 62 ± 25 min | 300 µg/kg |
| Duration₇₅ (Time to 75% recovery) | 119 ± 38 min | 300 µg/kg |
| Spontaneous Recovery Index (25-75%) | 58 ± 34 min | 300 µg/kg |
Data sourced from a study on patients undergoing elective surgery.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Toxiferine - Wikipedia [en.wikipedia.org]
- 3. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Chloride | C44H50Cl2N4O2 | CID 21158559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
Alcuronium: A Technical Guide to its History, Discovery, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium chloride, a semi-synthetic derivative of the natural alkaloid C-toxiferine I, holds a significant place in the history of pharmacology as an early neuromuscular blocking agent.[1] This technical guide provides an in-depth exploration of the history, discovery, chemical synthesis, and core pharmacology of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, pharmacokinetics, and pharmacodynamics. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key studies, and mandatory visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this historically important muscle relaxant.
History and Discovery
The journey to the development of this compound is rooted in the centuries-old use of curare, a plant-derived arrow poison used by South American indigenous peoples for hunting.[2] The active compounds in curare were found to be potent muscle relaxants. One of the key alkaloids isolated from Strychnos toxifera, a source of curare, was C-toxiferine I.[1] While a potent neuromuscular blocker, C-toxiferine I exhibited a very long duration of action, limiting its clinical utility.[1]
In the mid-20th century, researchers sought to modify natural compounds to create safer and more controllable muscle relaxants for use in anesthesia and surgery. This led to the semi-synthetic preparation of this compound from C-toxiferine I.[1] The key chemical modification involved the replacement of the two N-methyl groups on the parent molecule with N-allyl groups, resulting in N,N-diallyl-bis-nortoxiferine, which became known as this compound.[1] This structural change was instrumental in shortening the duration of action compared to its natural precursor.[1] this compound was introduced into clinical practice in the late 1950s and was marketed under the trade name Alloferin.
Chemical Synthesis and Structure
This compound is a bis-quaternary alkaloid derived from C-toxiferine I. The synthesis is a semi-synthetic process starting with the naturally occurring alkaloid.
Synthesis Pathway:
The primary transformation in the synthesis of this compound from C-toxiferine I is the quaternization of the tertiary amine groups. This is achieved by replacing the N-methyl groups of C-toxiferine I with N-allyl groups. This process enhances the molecule's affinity for the nicotinic acetylcholine receptor and modifies its pharmacokinetic profile.
Caption: A simplified diagram illustrating the semi-synthetic conversion of C-toxiferine I to this compound through N-allylation.
Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent.[2] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By binding to these receptors without causing depolarization, this compound prevents ACh from binding and initiating the ion channel opening necessary for muscle contraction.[2] This leads to muscle relaxation and, at sufficient doses, paralysis.[2]
The neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These drugs increase the concentration of ACh at the neuromuscular junction, which can then more effectively compete with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission.[1]
Caption: Signaling pathway at the neuromuscular junction showing competitive antagonism by this compound.
Pharmacological Profile
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potency, onset of action, and duration of effect.
| Parameter | Value | Reference |
| ED50 | 111 µg/kg | [3] |
| ED95 | 250 µg/kg | [3][4][5] |
| Onset of Action (to max block) | 2.2 ± 1.2 min (0.25 mg/kg dose) | [4] |
| Duration of Action (DUR25%) | 54 ± 14 min (0.25 mg/kg dose) | [4] |
| Recovery Index (25-75% recovery) | 37 ± 11 min | [4] |
| Potency vs. Tubocurarine | ~1.5 times as potent | [1] |
Pharmacokinetics
This compound is administered intravenously and its pharmacokinetics can be described by a two-compartment model.[6][7] It is not metabolized and is primarily excreted unchanged in the urine.[1][4]
| Parameter | Mean Value | Reference |
| Half-life (t½β) | 198.75 min | [6][7] |
| Apparent Volume of Distribution (Vdβ) | 24.26 L | [6][7] |
| Volume of Distribution at Steady-State (Vdss) | 20.89 L | [6][7] |
| Volume of the Central Compartment (Vc) | 8.18 L | [6][7] |
| Plasma Clearance (Clp) | 90.22 mL/min | [6][7] |
| Urinary Excretion (12-hour recovery) | 61% ± 20% | [4] |
Side Effects
The primary side effects of this compound are related to its effects on the cardiovascular system and histamine release.
-
Vagolytic Effect: this compound can cause a moderate increase in heart rate due to a selective atropine-like blockade of cardiac muscarinic receptors.[1]
-
Histamine Release: this compound has a lower propensity for histamine release compared to tubocurarine, but it is greater than that of pancuronium and vecuronium.[1][8] This can lead to hypotension and bronchospasm in susceptible individuals.
Comparative Histamine Release
| Drug | Relative Histamine Releasing Ability (Pancuronium = 1) | Reference |
| Vecuronium | 1.1 | [8] |
| Suxamethonium | 1.7 | [8] |
| This compound | 5 | [8] |
| Atracurium | 52 | [8] |
| d-tubocurarine | 172 | [8] |
Experimental Protocols
Determination of Neuromuscular Blockade in Humans
Objective: To quantify the potency (ED50, ED95) and time course of action of this compound.
Methodology:
-
Patient Selection: ASA class I or II patients scheduled for elective surgery are recruited with informed consent.
-
Anesthesia: Anesthesia is induced and maintained with a standardized technique (e.g., nitrous-oxide opioid anesthesia).
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist with a peripheral nerve stimulator using a train-of-four (TOF) pattern. The evoked muscle response (twitch tension or electromyography) of the adductor pollicis muscle is recorded.
-
Drug Administration: this compound is administered intravenously as a single bolus dose. For dose-response studies, different doses are administered to different patient groups.
-
Data Collection:
-
Onset Time: Time from drug injection to maximum depression of the first twitch (T1) of the TOF.
-
ED50/ED95: The doses required to produce 50% and 95% depression of T1, respectively, are calculated using log-logit analysis of the dose-response data.[3]
-
Duration of Action (DUR25%): Time from injection to recovery of T1 to 25% of its baseline value.[4]
-
Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.[4]
-
Caption: Experimental workflow for assessing neuromuscular blockade in a clinical setting.
Measurement of Plasma Concentration
Objective: To determine the pharmacokinetic parameters of this compound.
Methodology:
-
Sample Collection: Venous blood samples are collected at predefined time points after intravenous administration of this compound.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Method: this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) assay.[4]
-
Pharmacokinetic Analysis: The plasma concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment open model) to calculate parameters such as half-life, volume of distribution, and clearance.[6][7]
Assessment of Histamine Release
Objective: To compare the histamine-releasing potential of this compound with other neuromuscular blocking agents.
Methodology:
-
Subject Selection: Healthy volunteers are recruited for the study.
-
Drug Preparation: Equipotent neuromuscular blocking doses of the test drugs are prepared.
-
Intradermal Injection: A small, fixed volume of each drug solution is injected intradermally at separate sites on the forearm.
-
Measurement: The diameter of the wheal and flare response at each injection site is measured at a specified time point after injection.
-
Data Analysis: The size of the wheal and flare is used as an indicator of the amount of histamine released. Dose-response relationships can be calculated to determine the relative histamine-releasing ability of each drug.[8]
Conclusion
This compound represents a significant step in the evolution of neuromuscular blocking agents, bridging the gap between natural curare alkaloids and modern synthetic muscle relaxants. Its development through the chemical modification of C-toxiferine I demonstrated the feasibility of improving the pharmacological profile of natural products. While its use has largely been superseded by newer agents with more favorable side-effect profiles and shorter durations of action, the study of this compound provides valuable insights into the structure-activity relationships of neuromuscular blockers and the fundamental principles of neuromuscular pharmacology. This technical guide serves as a comprehensive resource for understanding the historical context and core scientific data associated with this important compound.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 3. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The onset of this compound and tubocurarine: alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound chloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Sites of Alcuronium on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcuronium is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3][4] By binding to the acetylcholine (ACh) recognition sites on the nAChR, this compound prevents the binding of ACh, thereby inhibiting the end-plate potential and subsequent muscle contraction. This technical guide provides a comprehensive overview of the binding sites of this compound on nAChRs, drawing upon data from this compound and structurally related compounds to elucidate its molecular interactions. The guide includes quantitative binding data for related compounds, detailed experimental protocols for characterizing such interactions, and visual representations of the relevant pathways and workflows.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the postsynaptic nAChRs of the skeletal muscle.[3][5] The binding of this compound to the receptor does not induce the conformational change necessary for ion channel opening; instead, it physically occludes the binding of the endogenous agonist, acetylcholine.[5] To achieve neuromuscular blockade, a significant proportion of nAChRs, typically 70-80%, must be occupied by the antagonist.[6]
The nAChR at the neuromuscular junction is a pentameric ligand-gated ion channel. In adult muscle, it is composed of two α1 subunits, one β1, one δ, and one ε subunit. The two ACh binding sites are located at the interfaces of the α1 subunits with their adjacent non-α subunits, specifically the α1-δ and α1-ε interfaces.[7] These two binding sites are not identical and can exhibit different affinities for ligands.
Quantitative Binding Data
| Compound | Receptor Type | Binding Parameter | Value | Reference |
| d-tubocurarine | Torpedo nAChR (fetal muscle-type) | Kd (high-affinity site, α-γ interface) | 35 nM | [8] |
| Torpedo nAChR (fetal muscle-type) | Kd (low-affinity site, α-δ interface) | 1.2 µM | [8] | |
| Torpedo AChR | Ki (high-affinity site) | 20 nM | [9] | |
| Atracurium | Embryonic-type mouse nAChR | KB | ~1 µM | [10] |
| Pancuronium | Embryonic-type mouse nAChR | KB | ~0.01 µM | [10] |
Note: The data presented for d-tubocurarine and other compounds are intended to provide a comparative framework for understanding the potential binding affinity of this compound.
This compound Binding Sites on nAChR Subunits
The two acetylcholine binding sites on the nAChR are located in the extracellular domain at the interface between the two α subunits and their neighboring non-α subunits. For the adult muscle nAChR, these interfaces are α1-δ and α1-ε. For the fetal or Torpedo electric organ nAChR, they are α1-δ and α1-γ.
Photoaffinity labeling studies with radiolabeled d-tubocurarine have been instrumental in identifying the amino acid residues that contribute to the binding pocket. These studies have shown that residues from both the α subunit (the "principal" face) and the adjacent non-α subunit (the "complementary" face) form the binding site.
Given the structural similarity between this compound and d-tubocurarine, it is highly probable that this compound interacts with a similar set of residues. Key amino acids in the nAChR binding pocket include:
-
α subunit: Tyrosine 93, Tryptophan 149, Tyrosine 190, Cysteine 192, Cysteine 193, and Tyrosine 198.
-
γ subunit (in fetal nAChR): Tryptophan 55, Tyrosine 111, and Tyrosine 117.[11]
-
δ subunit: Tryptophan 57.[9]
The binding of d-tubocurarine, and likely this compound, involves cation-π interactions between the quaternary ammonium groups of the drug and the aromatic side chains of residues like tyrosine and tryptophan in the binding pocket.
Experimental Protocols
The characterization of this compound's binding to nAChRs involves a combination of radioligand binding assays and electrophysiological techniques.
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the nAChR.
Protocol:
-
Receptor Preparation:
-
Isolate nAChR-rich membranes from a suitable source, such as the electric organ of Torpedo californica or a cell line heterologously expressing the desired nAChR subtype.
-
Homogenize the tissue or cells in a buffered solution and perform differential centrifugation to obtain a membrane pellet.
-
Resuspend the pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]d-tubocurarine or ¹²⁵I-α-bungarotoxin).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC₅₀ value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Analysis (Two-Electrode Voltage Clamp)
This technique measures the inhibition of agonist-induced currents in whole cells (e.g., Xenopus oocytes) expressing nAChRs.
Protocol:
-
Receptor Expression:
-
Inject cRNAs encoding the desired nAChR subunits into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a control buffer and then apply a known concentration of acetylcholine to elicit an inward current.
-
After washing out the agonist, pre-incubate the oocyte with a specific concentration of this compound for a set period.
-
Co-apply acetylcholine and this compound and record the inhibited current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Fit the curve to determine the IC₅₀ value for the functional blockade of the nAChR.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to nAChRs directly interrupts the normal signaling cascade at the neuromuscular junction.
Caption: Neuromuscular junction signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for characterizing this compound's binding to nAChRs.
Conclusion
This compound is a classic neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. While specific quantitative binding data for this compound is sparse in contemporary literature, a comprehensive understanding of its binding sites and mechanism of action can be derived from studies on the structurally analogous compound, d-tubocurarine. This compound is presumed to bind to the two non-identical acetylcholine binding sites at the α-δ and α-ε subunit interfaces of the adult muscle nAChR, with key interactions involving aromatic amino acid residues. The characterization of such interactions relies on standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings. This guide provides a foundational understanding for researchers and drug development professionals working with this compound and other neuromuscular blocking agents.
References
- 1. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Atracurium – eDrug [edrug.mvm.ed.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium [pubmed.ncbi.nlm.nih.gov]
- 11. Orientation of d-tubocurarine in the muscle nicotinic acetylcholine receptor-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcuronium Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from the natural alkaloid toxiferine. Historically used to induce muscle relaxation during surgical procedures, its use has largely been superseded by newer agents with more favorable pharmacokinetic profiles. However, understanding the pharmacokinetics of this compound in animal models remains relevant for comparative pharmacology and toxicology studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in various animal species, details relevant experimental methodologies, and illustrates its mechanism of action.
Core Mechanism of Action
This compound, like other non-depolarizing neuromuscular blockers, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine from binding and subsequently depolarizing the muscle fiber, leading to muscle relaxation.[1]
Signaling Pathway at the Neuromuscular Junction
Pharmacokinetics of this compound in Animal Models
Quantitative pharmacokinetic data for this compound in common laboratory animal models is sparse in publicly available literature. Much of the detailed research was conducted decades ago, and comprehensive pharmacokinetic profiling as performed today was not standard.
Dogs
Limited data is available on the pharmacokinetics of this compound in dogs. One study investigated the neuromuscular blocking action of this compound chloride and reported a mean duration of action of 70 minutes.[2] However, key pharmacokinetic parameters such as half-life, volume of distribution, and clearance were not determined in this study. General information on non-depolarizing neuromuscular blocking agents in dogs suggests that they are primarily eliminated through renal and biliary routes.[3]
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference |
| Mean Duration of Action | 70 minutes | [2] |
| Half-life (t½) | Data not available | - |
| Volume of Distribution (Vd) | Data not available | - |
| Clearance (CL) | Data not available | - |
Cats
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Reference |
| Half-life (t½) | Data not available | - |
| Volume of Distribution (Vd) | Data not available | - |
| Clearance (CL) | Data not available | - |
Rats
Similar to cats, there is a lack of specific published pharmacokinetic data for this compound in rats. General pharmacokinetic principles for non-depolarizing neuromuscular blockers in rodents would apply, with distribution to the extracellular fluid and elimination primarily via renal and hepatic pathways.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t½) | Data not available | - |
| Volume of Distribution (Vd) | Data not available | - |
| Clearance (CL) | Data not available | - |
Experimental Protocols
Detailed experimental protocols for determining the pharmacokinetics of this compound in animal models are not extensively published. However, a general methodology can be outlined based on standard practices for studying neuromuscular blocking agents in animals.[5][6]
General Experimental Workflow
Key Methodological Components
-
Animal Models: Healthy, adult animals (e.g., Beagle dogs, domestic cats, Sprague-Dawley rats) of a specific sex and weight range are typically used.
-
Anesthesia: Animals are anesthetized to prevent distress and movement. The choice of anesthetic is crucial as some agents can potentiate the effects of neuromuscular blockers.[7] Commonly used anesthetics include inhalants like isoflurane or sevoflurane, or injectable agents.
-
Instrumentation: Catheters are placed for drug administration (typically intravenous) and blood sampling.
-
Drug Administration: this compound would be administered as an intravenous bolus or a continuous infusion at a predetermined dose.
-
Neuromuscular Monitoring: The degree of neuromuscular blockade is quantified using a nerve stimulator to deliver a train-of-four (TOF) stimulus to a peripheral nerve (e.g., the ulnar or peroneal nerve).[8] The resulting muscle contractions are measured, often using acceleromyography.
-
Blood Sampling: Blood samples are collected at predefined time points after drug administration.
-
Sample Processing and Analysis: Plasma is separated from the blood samples and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance, typically using non-compartmental or compartmental modeling software.
Conclusion
While this compound is a historically significant neuromuscular blocking agent, there is a notable lack of comprehensive pharmacokinetic data in commonly used animal models within the modern scientific literature. The information available is largely qualitative, focusing on the duration of action. For researchers and drug development professionals, this highlights a potential knowledge gap, particularly when using historical data for comparative purposes. The experimental protocols and methodologies outlined in this guide provide a framework for conducting future pharmacokinetic studies on this compound or other neuromuscular blocking agents in animal models, which would be invaluable for a more complete understanding of their comparative pharmacology.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. Observations on the neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. Effect of sevoflurane anesthesia on neuromuscular blockade produced by rocuronium infusion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Alcuronium: A Technical Guide to its Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent. Historically significant, it is prepared from C-toxiferine I, a natural alkaloid. Its primary clinical application is to induce skeletal muscle relaxation during surgical procedures. This technical guide provides an in-depth overview of the metabolism and excretion pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolism of this compound
Current scientific literature indicates that this compound does not undergo significant metabolism or biodegradation in the human body. The drug is predominantly eliminated from the body in its unchanged, parent form. This lack of significant biotransformation is a key characteristic of its pharmacokinetic profile.
Excretion of this compound
This compound is eliminated from the body through two primary routes: renal and biliary excretion.
-
Renal Excretion : The principal pathway for the elimination of this compound is through the kidneys, with the unchanged drug being excreted in the urine. Studies have shown that a substantial portion of the administered dose is cleared via this route.
-
Biliary Excretion : A smaller fraction of the administered this compound dose is secreted into the bile and subsequently eliminated via the feces[1].
The following diagram illustrates the overall disposition of this compound in the body.
References
Toxicology Profile of Alcuronium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] Historically marketed under trade names such as Alloferin, it is derived from C-toxiferine I, a bis-quaternary alkaloid from Strychnos toxifera.[1] Its primary clinical application is as a skeletal muscle relaxant during surgical procedures to facilitate tracheal intubation and manage patients on mechanical ventilation.[2] This technical guide provides a comprehensive overview of the toxicology profile of this compound chloride, summarizing available quantitative data, detailing experimental methodologies for key toxicological endpoints, and visualizing relevant biological pathways and experimental workflows.
Mechanism of Action
This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[3][4] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition prevents the depolarization of the muscle fiber membrane, thereby blocking the signal for muscle contraction and leading to flaccid paralysis.[3]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling cascade at the neuromuscular junction and the inhibitory action of this compound chloride.
Caption: Mechanism of action of this compound chloride at the neuromuscular junction.
Toxicological Profile
Acute Toxicity
The acute toxicity of this compound chloride has been evaluated in rodent models through various routes of administration. The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 27,600 µg/kg | [5] |
| Rat | Intraperitoneal | 270 µg/kg | [5] |
| Rat | Subcutaneous | 280 µg/kg | [5] |
| Mouse | Oral | 38,500 µg/kg | [5] |
Experimental Protocol: Acute Oral Toxicity (General Principles based on OECD Guideline 401)
The acute oral toxicity of a substance is typically determined using a protocol similar to the one outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 401. Although this guideline has been replaced, its principles are foundational.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing (e.g., overnight for rats). Water is available ad libitum.
-
Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group. A suitable vehicle is used for administration, and the volume is kept constant across dose levels.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.
-
Data Collection: The number of mortalities in each dose group is recorded, and the LD50 is calculated using appropriate statistical methods.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.
The following diagram outlines a generalized workflow for an acute toxicity study.
Caption: Generalized workflow for an acute toxicity study.
Chronic Toxicity
There is a lack of publicly available data on the chronic toxicity of this compound chloride. Chronic toxicity studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) following long-term exposure.
Experimental Protocol: Chronic Toxicity (General Principles)
Chronic toxicity studies are typically conducted in two species, one rodent and one non-rodent, over a significant portion of their lifespan (e.g., 2 years for rats).
-
Dose Selection: At least three dose levels (low, mid, and high) and a control group are used. The highest dose is selected to induce some toxicity but not significant mortality.
-
Administration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage.
-
Monitoring: Animals are monitored for clinical signs, body weight changes, food and water consumption, and ophthalmological and neurological effects. Hematology, clinical chemistry, and urinalysis are performed at multiple time points.
-
Pathology: A full histopathological examination of all organs and tissues is conducted at the end of the study.
Genotoxicity
Experimental Protocols: Genotoxicity Assays (General Principles)
A standard battery of genotoxicity tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).
-
In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses chromosomal damage (structural and numerical aberrations) in cultured mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
Carcinogenicity
There is no indication of carcinogenicity to humans for this compound chloride as it is not listed by the International Agency for Research on Cancer (IARC).[4][6] However, a lack of listing does not equate to a comprehensive evaluation of its carcinogenic potential.
Experimental Protocol: Carcinogenicity Bioassay (General Principles)
Carcinogenicity studies are long-term bioassays, typically conducted in rodents, to assess the tumor-forming potential of a substance.
-
Study Design: The study design is similar to a chronic toxicity study, with exposure lasting for the majority of the animal's lifespan.
-
Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumor formation. A full histopathological evaluation of all tissues is performed.
Reproductive and Developmental Toxicity
There is a lack of publicly available data on the reproductive and developmental toxicity of this compound chloride.
Experimental Protocols: Reproductive and Developmental Toxicity (General Principles)
These studies are designed to assess the potential adverse effects of a substance on fertility, pregnancy, and offspring development.
-
Fertility and Early Embryonic Development Study: This study evaluates the effects on male and female reproductive performance and the early stages of embryonic development.
-
Embryo-Fetal Development Study (Teratogenicity): This study assesses the potential for the substance to induce structural abnormalities in the developing fetus.
-
Prenatal and Postnatal Development Study: This study evaluates the effects of exposure during late gestation, parturition, and lactation on the offspring.
Conclusion
The available toxicological data for this compound chloride is primarily limited to its acute toxicity in rodent models. While its mechanism of action as a neuromuscular blocking agent is well-understood, there is a significant gap in the publicly available information regarding its chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. For a comprehensive risk assessment, further studies adhering to current international guidelines would be necessary. The information provided in this guide on general experimental protocols can serve as a reference for the design and interpretation of such studies.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 4. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Chloride | CAS#:15180-03-7 | Chemsrc [chemsrc.com]
- 6. This compound Chloride | C44H50Cl2N4O2 | CID 21158559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alcuronium Derivatives: A Technical Guide to Synthesis, Properties, and Pharmacological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of alcuronium and its semi-synthetic derivatives, focusing on their chemical properties, synthesis, and pharmacological evaluation as neuromuscular blocking agents. This compound, a derivative of the natural alkaloid C-toxiferine I, acts as a non-depolarizing muscle relaxant by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This document details the structure-activity relationships of a series of this compound analogues, presenting their binding affinities and antagonist potencies in a comparative format. Furthermore, it outlines the experimental methodologies for their synthesis and pharmacological characterization, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
This compound chloride is a semi-synthetic bis-quaternary alkaloid derived from C-toxiferine I, a natural compound extracted from Strychnos toxifera.[1] It has been used clinically as a non-depolarizing neuromuscular blocking agent, inducing muscle relaxation during surgical procedures.[2][3] The mechanism of action involves the competitive inhibition of acetylcholine at the nicotinic receptors of the neuromuscular junction, which prevents the depolarization of the motor endplate and subsequent muscle contraction.[2][3] this compound is synthesized from C-toxiferine I by the replacement of both N-methyl groups with N-allyl moieties.[1] This modification results in a shorter duration of action compared to its parent compound.[1]
The development of this compound derivatives has been driven by the search for agents with improved pharmacological profiles, including faster onset, shorter duration of action, and reduced side effects. This guide explores a series of semi-synthetic analogues of toxiferine I, which can be considered derivatives of this compound, and evaluates their properties.
Physicochemical Properties of this compound Chloride
A comprehensive understanding of the physicochemical properties of this compound chloride is essential for its formulation and clinical application.
| Property | Value | Reference |
| Molecular Formula | C44H50Cl2N4O2 | [2] |
| Molecular Weight | 737.8 g/mol | [2] |
| Appearance | White to yellow-white, crystalline powder | The International Pharmacopoeia |
| Solubility | Soluble in water and ethanol | The International Pharmacopoeia |
| Specific Optical Rotation | -430° to -451° | The International Pharmacopoeia |
| pH of 10 mg/mL solution | 6.0 - 8.5 | The International Pharmacopoeia |
This compound Derivatives and Structure-Activity Relationships
A series of semi-synthetic analogues of toxiferine I, which are structurally related to this compound, have been synthesized to investigate their structure-activity relationships. These derivatives feature modifications at the hydroxyl groups and the N-substituents. The key structural modifications include the removal of one or both hydroxyl groups and the variation of the N-substituents (methyl, allyl, and 4-nitrobenzyl).
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of the this compound derivatives for the muscle-type nicotinic acetylcholine receptor (nAChR) and their antagonistic potency (IC50) at the α7 nAChR.
| Compound | R (N-substituent) | Hydroxyl Groups | Ki (nM) for muscle-type nAChR | IC50 (µM) for α7 nAChR |
| Toxiferine I | Methyl | Two | 14 | >10 |
| This compound | Allyl | Two | 234 | >10 |
| 2a | Methyl | One | 180 | 0.59 |
| 2b | Allyl | One | 200 | 2.5 |
| 2c | 4-Nitrobenzyl | One | 150 | 1.5 |
| 3a | Methyl | None | 120 | 0.82 |
| 3b | Allyl | None | 75 | 5.2 |
| 3c | 4-Nitrobenzyl | None | 82 | 21 |
Data sourced from "Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors".
Experimental Protocols
General Synthesis of this compound Derivatives (Toxiferine I Analogues)
The synthesis of the described toxiferine I analogues involves a multi-step process starting from C-toxiferine I. A general workflow is outlined below.
Diagram: General Synthetic Workflow for this compound Derivatives
Caption: General synthetic scheme for this compound derivatives.
Methodology:
-
N-Demethylation of C-toxiferine I: The starting material, C-toxiferine I, is subjected to a demethylation reaction to remove the N-methyl groups, yielding the corresponding secondary amine.
-
N-Alkylation: The secondary amine is then alkylated with the desired substituent (e.g., allyl bromide, 4-nitrobenzyl bromide) to introduce the respective N-allyl or N-4-nitrobenzyl groups.
-
Deoxygenation: To obtain derivatives lacking hydroxyl groups, a selective deoxygenation process is employed. This can be a multi-step process involving the conversion of the hydroxyl groups to a good leaving group followed by reductive cleavage.
-
Purification: The crude products are purified using chromatographic techniques such as column chromatography to isolate the desired derivative.
-
Characterization: The structure and purity of the final compounds are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Pharmacological Evaluation: Radioligand Binding Assay
The binding affinity of the this compound derivatives to the muscle-type nAChR is determined using a competitive radioligand binding assay.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the muscle-type nAChR are prepared from a suitable cell line or tissue source.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound (this compound derivative).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathway
This compound and its derivatives exert their neuromuscular blocking effect by acting as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.
Diagram: Neuromuscular Junction Signaling and Blockade
Caption: Signaling at the neuromuscular junction and competitive antagonism by this compound derivatives.
Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel. The influx of sodium ions leads to depolarization of the endplate, generating an end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.
This compound and its derivatives, due to their structural similarity to ACh, bind to the same recognition sites on the nAChR. However, this binding does not lead to the opening of the ion channel. By occupying the binding sites, they prevent ACh from binding, thus inhibiting the generation of the EPP and preventing muscle contraction. This competitive antagonism is reversible, and the neuromuscular block can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, by administering an acetylcholinesterase inhibitor.
Conclusion
The semi-synthetic derivatives of this compound provide a valuable platform for studying the structure-activity relationships of non-depolarizing neuromuscular blocking agents. The quantitative data presented in this guide demonstrate that modifications to the hydroxyl groups and N-substituents of the parent molecule can significantly influence the binding affinity for muscle-type nAChRs and the selectivity over other nAChR subtypes. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the design, synthesis, and evaluation of novel neuromuscular blocking agents. Further investigation into these and other derivatives may lead to the development of new drugs with optimized pharmacokinetic and pharmacodynamic profiles for clinical use.
References
- 1. arxiv.org [arxiv.org]
- 2. Semisynthetic analogues of toxiferine I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Modeling of In Vivo and In Vitro Effects of Nondepolarizing Neuromuscular Blocking Drugs [arxiv.org]
Alcuronium Chloride Solubility: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility of alcuronium chloride, a semi-synthetic neuromuscular blocking agent. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility in various solvents, alongside detailed experimental protocols and relevant biological pathways.
Executive Summary
This compound chloride, a bis-quaternary alkaloid derived from C-toxiferine I, functions as a non-depolarizing neuromuscular blocking agent. Its therapeutic efficacy is intrinsically linked to its formulation, for which solubility is a critical parameter. This document synthesizes available data on the solubility of this compound chloride, outlines standard methodologies for its determination, and illustrates its mechanism of action at the neuromuscular junction. While precise quantitative solubility data is limited in publicly accessible literature, this guide provides qualitative solubility information and the framework for its empirical determination.
Solubility Profile of this compound Chloride
This compound chloride is generally characterized as a water-soluble compound, a feature typical of quaternary ammonium salts. The available data on its solubility in different solvents are summarized below.
Table 1: Qualitative Solubility of this compound Chloride
| Solvent | Solubility | Source / Remarks |
| Water | Soluble | The International Pharmacopoeia[1] |
| Ethanol | Soluble | The International Pharmacopoeia[1] |
| Methanol | Soluble | Solutions of 40 mg/mL have been prepared for analytical purposes.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | This drug may be formulated in DMSO.[2] |
Note on Ethanol Solubility: The International Pharmacopoeia mentions "ethanol (~750 g/l) TS," which refers to a specific Test Solution of ethanol and not the intrinsic solubility of this compound chloride in ethanol.[1] The actual quantitative solubility in various grades of ethanol has not been specified in the reviewed literature.
pH-Dependent Solubility: As a bisquaternary ammonium compound, this compound chloride is permanently charged and its solubility in aqueous media is generally expected to be high and relatively independent of pH within the physiological range. However, extreme pH values could potentially affect the stability of the molecule. A 10 mg/mL solution of this compound chloride in carbon-dioxide-free water exhibits a pH between 6.0 and 8.5.[1]
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure applicable for determining the solubility of this compound chloride.
Objective: To determine the equilibrium solubility of this compound chloride in a specific solvent at a controlled temperature.
Materials:
-
This compound chloride powder
-
Solvent of interest (e.g., water, ethanol, phosphate buffer at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Prepare the desired solvent and bring it to the target temperature (e.g., 25°C or 37°C).
-
Addition of Solute: Add an excess amount of this compound chloride to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed and temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound chloride of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound chloride in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
-
Solid Phase Analysis (Recommended): Analyze the remaining solid at the end of the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed during the experiment.
Visualizations
Signaling Pathway at the Neuromuscular Junction
This compound chloride exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. The following diagram illustrates this signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining equilibrium solubility.
References
Methodological & Application
Application Notes and Protocols for Alcuronium in Neuromuscular Junction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of alcuronium, a non-depolarizing neuromuscular blocking agent, in studies of the neuromuscular junction (NMJ). This document includes detailed information on its mechanism of action, quantitative data on its pharmacological properties, and step-by-step protocols for key experimental procedures.
Mechanism of Action
This compound chloride is a semi-synthetic derivative of toxiferine, an alkaloid from Strychnos toxifera. It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1] Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released from the motor nerve terminal and binds to nAChRs, leading to depolarization of the muscle fiber membrane and subsequent muscle contraction. This compound, by binding to the same receptors, prevents ACh from binding and thus inhibits depolarization and muscle contraction.[1] It is classified as a non-depolarizing blocker, meaning it does not cause initial muscle fasciculations, unlike depolarizing agents such as succinylcholine.
Quantitative Data
The following tables summarize the key pharmacological parameters of this compound from various studies.
Table 1: Dose-Response Data for this compound in Humans
| Parameter | Value (µg/kg) | Species | Method | Reference |
| ED50 | 111 | Human | Electromyography (EMG) | [2] |
| ED95 | 250 | Human | Electromyography (EMG) | [2] |
| ED95 | 285 | Human | Mechanical Twitch Response | [3] |
| ED95 | 244 | Human | Electromyography (EMG) | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value | Unit | Condition | Reference |
| Onset of Action | 5.0 ± 3.4 | minutes | 300 µg/kg dose | [2] |
| Duration to 25% Recovery (T1) | 62 ± 25 | minutes | 300 µg/kg dose | [2] |
| Duration to 75% Recovery (T1) | 119 ± 38 | minutes | 300 µg/kg dose | [2] |
| Recovery Index (25-75% T1) | 58 ± 34 | minutes | 300 µg/kg dose | [2] |
| Onset of Maximum Block | 172 ± 120 | seconds | 0.2 mg/kg dose | [4] |
| Clinical Duration (to 90% recovery) | 89 ± 20 | minutes | 0.2 mg/kg dose | [4] |
Experimental Protocols
Isolated Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo protocol is a classic method for studying the effects of neuromuscular blocking agents on synaptic transmission and muscle contraction.
Materials:
-
Krebs Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
This compound chloride stock solution.
-
Organ bath with temperature control and aeration (95% O2 / 5% CO2).
-
Force-displacement transducer.
-
Stimulator.
-
Data acquisition system.
Protocol:
-
Tissue Dissection:
-
Mounting the Preparation:
-
Secure the rib attachment of the hemidiaphragm to a hook at the bottom of the organ bath.
-
Tie a silk suture to the central tendon and connect it to a force-displacement transducer.
-
Position the phrenic nerve in a stimulating electrode.
-
Fill the organ bath with Krebs solution and maintain the temperature at 37°C, aerating continuously with 95% O2 / 5% CO2.
-
-
Equilibration and Baseline Recording:
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous nerve stimulation (e.g., 0.1 Hz, supramaximal voltage, 0.1 ms pulse width).[5]
-
Adjust the resting tension to obtain a stable and optimal twitch response.
-
Record baseline twitch contractions for a stable period (e.g., 10-15 minutes).
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound from the stock solution.
-
Add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Record the inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of each concentration of this compound.
-
Express the inhibition as a percentage of the baseline contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 (the concentration of this compound that causes 50% inhibition of the twitch response).
-
Electrophysiological Recording of nAChR Currents
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing nAChRs to study the inhibitory effects of this compound. Patch-clamp techniques on cultured cells expressing nAChRs can also be employed.[6][7]
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired nAChR subunits.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrode puller and microelectrodes.
-
Perfusion system.
-
Acetylcholine and this compound solutions.
Protocol:
-
Oocyte Preparation:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNAs encoding the subunits of the desired nAChR subtype.
-
Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of, for example, -60 mV.[8]
-
Apply a brief pulse of a known concentration of acetylcholine (e.g., 100 µM) to elicit a baseline inward current.
-
After washout and recovery of the baseline response, co-apply acetylcholine with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
To investigate the mechanism of inhibition (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve for acetylcholine in the presence of fixed concentrations of this compound.
-
Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for nAChRs in a membrane preparation. The choice of radioligand (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin) will depend on the nAChR subtype being studied.
Materials:
-
Tissue source rich in nAChRs (e.g., electric organ of Torpedo, rodent brain, or cultured cells expressing the receptor).
-
Radioligand (e.g., [³H]-epibatidine).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., nicotine).
-
This compound chloride.
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane preparation.
-
Add a fixed concentration of radioligand (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 1 mM nicotine).
-
Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Course of the neuromuscular block under atracurium. Comparison with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Muscle Relaxation Using Alcuronium and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I.[1] It functions as a competitive antagonist of acetylcholine at the nicotinic receptors in the neuromuscular junction, leading to muscle relaxation and paralysis.[2][3] Historically used in clinical settings for anesthesia to achieve muscle relaxation during surgical procedures, its application in preclinical in vivo research, particularly in rodent models, is not well-documented in publicly available literature.[4]
These application notes provide a comprehensive overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties primarily based on human data, and importantly, detailed protocols for alternative, more commonly used non-depolarizing neuromuscular blocking agents in rodent models. This information is intended to guide researchers in designing in vivo studies that require muscle relaxation, while emphasizing the critical importance of appropriate animal care, anesthesia, and physiological monitoring.
Mechanism of Action
This compound, as a non-depolarizing neuromuscular blocker, competitively inhibits the binding of acetylcholine (ACh) to the nicotinic receptors on the motor endplate.[2][3] This antagonism prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.[3] The blockade is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[1]
Quantitative Data
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Reference |
| ED95 (Intravenous) | 0.25 mg/kg | Human | [4] |
| Onset of Action | 2.2 ± 1.2 min | Human | [4] |
| Duration to 25% Recovery (DUR25%) | 54 ± 14 min | Human | [4] |
| Recovery Index (25-75%) | 37 ± 11 min | Human | [4] |
| Onset time (0.3 mg/kg) | 2.4 min | Human | [3] |
| Maintenance time (0.3 mg/kg) | 63 min | Human | [3] |
Table 2: Acute Toxicity of this compound in Mice
| Parameter | Value | Route of Administration | Species |
| LD50 | 0.167 mg/kg | Subcutaneous | Mouse |
Note: ED95 is the dose required to produce a 95% reduction in muscle twitch response. LD50 is the dose that is lethal to 50% of the test population.
Experimental Protocols: Alternative Neuromuscular Blocking Agents for In Vivo Rodent Studies
Given the lack of specific protocols for this compound in rodents, the following are detailed protocols for pancuronium and vecuronium, which are structurally and mechanistically similar non-depolarizing agents. These protocols should be adapted to the specific needs of the research and approved by the institution's animal care and use committee.
Critical Pre-Experimental Considerations:
-
Anesthesia: The animal must be under a stable plane of surgical anesthesia before the administration of any neuromuscular blocking agent. Anesthetic depth must be monitored continuously using physiological parameters that are not masked by muscle paralysis (e.g., heart rate, blood pressure, core body temperature).
-
Mechanical Ventilation: Administration of a neuromuscular blocking agent will lead to paralysis of the respiratory muscles. Therefore, the animal must be intubated and mechanically ventilated immediately following administration of the drug.
-
Ophthalmic Care: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during the period of paralysis.
Protocol for Pancuronium Bromide in Mice
This protocol is adapted from studies using pancuronium for motion artifact reduction in neuroimaging.
Materials:
-
Pancuronium bromide solution (e.g., 1 mg/mL)
-
Sterile saline for dilution
-
Anesthetic agent (e.g., isoflurane)
-
Mechanical ventilator for small rodents
-
Intubation equipment
-
Physiological monitoring system (ECG, blood pressure, temperature probe)
-
Peripheral nerve stimulator (optional, for monitoring blockade depth)
-
Syringe pump for continuous infusion
Procedure:
-
Anesthesia and Intubation:
-
Induce anesthesia using 4% isoflurane in a mixture of oxygen and air.
-
Intubate the mouse and secure the endotracheal tube.
-
Maintain anesthesia with 1.5-2% isoflurane delivered via the mechanical ventilator.
-
Set the ventilator to approximately 90 breaths per minute with an appropriate tidal volume for the mouse's weight.
-
-
Drug Preparation and Administration:
-
Prepare a working solution of pancuronium bromide in sterile saline.
-
Administer an initial intravenous (IV) or subcutaneous (SC) bolus dose of 0.2-0.5 mg/kg.[5]
-
Immediately following the bolus, begin a continuous subcutaneous infusion of 0.4-0.5 mg/kg/h to maintain muscle relaxation.[5] Note: Lower doses may be sufficient and should be empirically determined for the specific experimental needs.[5]
-
-
Monitoring:
-
Continuously monitor heart rate, blood pressure, and core body temperature. Maintain body temperature with a heating pad.
-
Assess the depth of anesthesia regularly by checking for changes in heart rate or blood pressure in response to a noxious stimulus (e.g., toe pinch). An increase may indicate insufficient anesthesia.
-
If available, use a peripheral nerve stimulator to monitor the degree of neuromuscular blockade.
-
-
Recovery:
-
At the end of the experiment, discontinue the pancuronium infusion.
-
Continue mechanical ventilation and anesthesia until spontaneous breathing resumes.
-
The use of a reversal agent such as neostigmine (in conjunction with an anticholinergic like glycopyrrolate to counteract muscarinic side effects) can be considered to expedite recovery, but requires careful dose determination.
-
Provide post-procedural supportive care, including warmth and monitoring, until the animal is fully recovered.
-
Protocol for Vecuronium Bromide in Rats
This protocol is based on studies investigating the hemodynamic effects of neuromuscular blockade in rats.
Materials:
-
Vecuronium bromide powder for injection
-
Sterile water for injection or saline for reconstitution
-
Anesthetic agent (e.g., isoflurane or halothane)
-
Mechanical ventilator for rats
-
Intubation equipment
-
Physiological monitoring system
-
Intravenous catheter
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane or another suitable anesthetic.
-
Perform any necessary surgical procedures, such as catheter placement for drug administration and blood pressure monitoring, under a stable plane of anesthesia before administering vecuronium.
-
Intubate the rat and connect it to the mechanical ventilator.
-
-
Drug Preparation and Administration:
-
Monitoring:
-
Continuously monitor hemodynamic parameters (heart rate, mean arterial pressure) and core body temperature.
-
Ensure the depth of anesthesia is adequate by observing for hemodynamic responses to noxious stimuli.[2]
-
-
Experimental Procedure and Recovery:
-
Proceed with the experimental protocol once effective muscle relaxation is achieved.
-
The duration of action of a single bolus of vecuronium in rats can be prolonged.[6] Allow for spontaneous recovery, which may take a considerable amount of time.
-
As with mice, reversal with an acetylcholinesterase inhibitor can be considered.
-
Provide diligent post-procedural care.
-
Conclusion
While this compound chloride is a well-characterized neuromuscular blocking agent in humans, its use in preclinical rodent models is not well-documented. Researchers seeking to induce in vivo muscle relaxation in mice or rats are encouraged to consider alternative, more established agents such as pancuronium or vecuronium, for which there are published protocols. The successful and ethical use of any neuromuscular blocking agent in animals is critically dependent on maintaining an adequate depth of anesthesia, providing mechanical ventilation, and continuous physiological monitoring. All procedures must be conducted in accordance with institutional animal care and use guidelines.
References
- 1. ccjm.org [ccjm.org]
- 2. The effect of neuromuscular blockade with vecuronium on hemodynamic responses to noxious stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical research of muscular relaxation induced by this compound and pancuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Pharmacokinetics and pharmacodynamics of vecuronium in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alcuronium in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR).[1] Its primary clinical application has been as a muscle relaxant during surgical procedures.[1] In the field of electrophysiology, this compound serves as a valuable tool for investigating the pharmacology and channel kinetics of nAChRs, particularly at the neuromuscular junction. This document provides detailed application notes and experimental protocols for the use of this compound in electrophysiological studies.
This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on nAChRs located on the muscle cell membrane.[1] This binding prevents the ion channel from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction.[1] Understanding the precise mechanism and kinetics of this interaction is crucial for the development of novel neuromuscular blocking agents and for studying the fundamental properties of nAChRs.
Data Presentation
While specific quantitative electrophysiological data for this compound is not extensively available in the provided search results, the following table summarizes key parameters for related non-depolarizing neuromuscular blockers, which can serve as a reference point for designing experiments with this compound.
| Compound | Receptor Type | Electrophysiological Parameter | Value | Reference |
| Pancuronium | Embryonic mouse muscle nAChR | IC50 | 5.5 ± 0.5 nM | [2] |
| Pancuronium | Embryonic-type nAChR | K(B) | ~0.01 µM | [3] |
| Atracurium | Embryonic-type nAChR | K(B) | ~1 µM | [3] |
| d-tubocurarine | Embryonic mouse muscle nAChR | IC50 | 41 ± 2 nM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization using electrophysiology.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on nAChRs using two-electrode voltage clamp and patch-clamp techniques. These protocols can be adapted for specific cell types (e.g., Xenopus oocytes, cultured myotubes, or cell lines expressing specific nAChR subtypes).
Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is suitable for studying the effects of this compound on heterologously expressed nAChRs.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., human adult muscle α1, β1, δ, ε).
-
Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Solution: Acetylcholine (ACh) dissolved in ND96 to a final concentration (e.g., 100 µM) that elicits a submaximal response.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound chloride in water and dilute to the desired final concentrations in the agonist solution or recording solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Establish a stable baseline current.
-
Apply the agonist solution to elicit control inward currents.
-
To determine the IC50, co-apply various concentrations of this compound with the agonist and measure the inhibition of the peak current.
-
To investigate the mechanism of block (competitive vs. non-competitive), perform agonist dose-response curves in the absence and presence of a fixed concentration of this compound.
-
To study voltage dependency, measure the block by this compound at different holding potentials.
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents.
-
Normalize the currents recorded in the presence of this compound to the control currents.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Analyze the effect of this compound on the agonist dose-response curve to elucidate the mechanism of inhibition.
Protocol 2: Whole-Cell Patch-Clamp on Cultured Cells
This protocol is suitable for studying this compound's effects on nAChRs in mammalian cell lines or primary cultured neurons/myotubes.
1. Cell Culture:
-
Culture cells expressing the nAChR of interest on glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with KOH.
-
Agonist and this compound Solutions: Prepare as described in Protocol 1, using the external solution as the solvent.
3. Electrophysiological Recording:
-
Place a coverslip with cultured cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass (resistance 2-5 MΩ when filled with internal solution).
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply ACh using a fast perfusion system to evoke currents.
-
Apply this compound via the perfusion system, either as a pre-application before the agonist or co-applied with the agonist, to study its inhibitory effects.
-
Record currents at various this compound concentrations to determine the dose-response relationship.
4. Data Analysis:
-
Analyze the peak current amplitude, rise time, and decay kinetics of the nAChR-mediated currents.
-
Calculate the percentage of inhibition by this compound at each concentration.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: Single-Channel Recording in Outside-Out Patches
This protocol allows for the detailed study of how this compound affects the gating properties of individual nAChR channels.
1. Cell and Pipette Preparation:
-
Prepare cells as for whole-cell patch-clamping.
-
Use pipettes with a slightly larger tip opening (resistance 5-10 MΩ).
2. Recording Configuration:
-
Establish a whole-cell configuration.
-
Slowly retract the pipette from the cell to form an outside-out patch of membrane across the pipette tip.
3. Solutions:
-
Use the same external and internal solutions as in the whole-cell protocol. The pipette will be filled with the internal solution, and the patch will be bathed in the external solution.
-
Apply ACh and this compound to the external face of the patch via a fast-perfusion system.
4. Electrophysiological Recording:
-
Clamp the patch at a desired potential (e.g., -70 mV).
-
Apply a low concentration of ACh to the patch to observe single-channel openings.
-
Apply this compound to the patch and observe changes in channel activity. Look for reductions in channel open probability, changes in mean open time, or the appearance of brief, flickery blocks.
5. Data Analysis:
-
Idealize the single-channel data to create an event list of openings and closings.
-
Analyze the single-channel amplitude to determine if this compound affects the single-channel conductance.
-
Analyze the channel kinetics (mean open time, mean closed time, open probability) to understand the mechanism of block at the single-molecule level. For a competitive antagonist, a decrease in the frequency of openings is expected with little change in the mean open time. An open-channel blocker would cause a shortening of the mean open time.
Conclusion
This compound is a valuable pharmacological tool for the electrophysiological investigation of nicotinic acetylcholine receptors. By employing techniques such as two-electrode voltage clamp and patch-clamp, researchers can elucidate the detailed mechanisms of nAChR antagonism. The protocols outlined in this document provide a framework for characterizing the effects of this compound and other neuromuscular blocking agents on nAChR function, contributing to a deeper understanding of synaptic transmission and aiding in the development of new therapeutic agents.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcuronium as a Tool in Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride, a semi-synthetic derivative of C-toxiferine I, is a non-depolarizing neuromuscular blocking agent.[1] Its primary clinical application has been as a muscle relaxant during surgical procedures.[2] The mechanism of action involves competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction, preventing acetylcholine (ACh) from binding and thus inhibiting muscle contraction.[1][2][3] Beyond its effects at the neuromuscular junction, this compound also interacts with muscarinic acetylcholine receptors (mAChRs), where it can act as an allosteric modulator.[4][5][6] This dual activity at two major classes of cholinergic receptors makes this compound a valuable tool in receptor binding assays for characterizing receptor subtypes, investigating allosteric modulation, and screening new drug candidates.
These application notes provide a summary of this compound's binding properties and detailed protocols for its use in nAChR and mAChR binding assays.
Data Presentation: this compound Binding Affinities
The following tables summarize the quantitative data on the binding affinity of this compound for various muscarinic and nicotinic acetylcholine receptor subtypes.
Table 1: this compound Affinity for Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | K_d_ (µM) | Cooperativity Factor (α) with [³H]NMS | Effect on [³H]NMS Binding | Source |
| M1 | >10 | 3.35 - 4.35 | Inhibition | [5] |
| M2 | 0.6 | 0.38 | Potentiation | [5] |
| M3 | ~10 | 3.35 - 4.35 | Inhibition | [5] |
| M4 | ~10 | 0.72 | Potentiation | [5] |
| M5 | >30 | 3.35 - 4.35 | Inhibition | [5] |
*K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ indicates higher affinity. The cooperativity factor (α) describes the effect of this compound on the binding of the radioligand [³H]N-methylscopolamine ([³H]NMS); α < 1 indicates positive cooperativity (potentiation), and α > 1 indicates negative cooperativity (inhibition).[5]
Table 2: this compound Inhibition of Nicotinic Acetylcholine Receptors
| Receptor Type | IC_50_ | Experimental Conditions | Source |
| Embryonic muscle nAChR | Not specified | Inhibition of acetylcholine-induced currents | [7] |
| Adult muscle nAChR | Not specified | Inhibition of acetylcholine-induced currents | [7] |
| Neuronal α4β2 nAChR | Not specified | More effective than d-tubocurarine at 10 nM | [7] |
*IC_50_ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Direct K_i_ or K_d_ values for this compound at various nAChR subtypes are not as readily available in the literature as for mAChRs.
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways of nicotinic and muscarinic acetylcholine receptors.
Experimental Protocols
The following are detailed protocols for using this compound in receptor binding assays. These protocols are based on established methodologies for studying nAChRs and mAChRs.
Protocol 1: Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is designed to determine the binding affinity of this compound for nAChRs by measuring its ability to displace a known radiolabeled nAChR antagonist.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits) or tissue homogenates known to be rich in nAChRs (e.g., rat brain).
-
Radioligand: A suitable tritiated nAChR antagonist, such as [³H]epibatidine or [³H]cytisine.
-
This compound Chloride: Stock solution of known concentration.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 1 mM nicotine or 10 µM epibatidine).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound chloride in assay buffer.
-
In a 96-well microplate, add in the following order:
-
Assay buffer.
-
25 µL of this compound dilution (or assay buffer for total binding, or non-specific control for non-specific binding).
-
25 µL of radioligand at a concentration close to its K_d_ value.
-
500 µL of the diluted receptor membrane preparation.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials and add an appropriate volume of scintillation cocktail.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC_50_ value of this compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (K_i_) for this compound using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Protocol 2: Allosteric Modulation Assay for Muscarinic Acetylcholine Receptors
This protocol is designed to investigate the allosteric effects of this compound on the binding of a radiolabeled antagonist to mAChR subtypes.
Materials:
-
Receptor Source: Membranes from cells stably expressing a single mAChR subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) is commonly used.
-
This compound Chloride: Stock solution of known concentration.
-
Assay Buffer: e.g., PBS, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1-10 µM atropine).
-
Other materials are the same as in Protocol 1.
Workflow Diagram:
Procedure:
-
Saturation Binding Experiment:
-
Prepare a series of dilutions of the radioligand ([³H]NMS) in the assay buffer.
-
In a set of tubes or a 96-well plate, add increasing concentrations of [³H]NMS to the receptor membrane preparation.
-
For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
-
Allosteric Modulation Experiment:
-
Repeat the saturation binding experiment as described above, but include a fixed, known concentration of this compound in all tubes (both for total and non-specific binding). The concentration of this compound should be chosen based on its known affinity for the receptor subtype being studied (e.g., around its K_d_).
-
-
Incubation: Incubate all samples for a sufficient time to reach equilibrium (e.g., 120 minutes at 27°C). Note that this compound can slow the association and dissociation of radioligands, so longer incubation times may be necessary.[8]
-
Filtration and Washing: Terminate the binding reaction and wash the filters as described in Protocol 1.
-
Quantification: Measure the radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis:
-
For both experiments (with and without this compound), subtract non-specific binding to determine specific binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration and use non-linear regression to determine the K_d_ (dissociation constant) and B_max_ (maximum number of binding sites).
-
Compare the K_d_ and B_max_ values obtained in the absence and presence of this compound.
-
A decrease in the K_d_ of the radioligand in the presence of this compound indicates positive cooperativity (allosteric enhancement of binding).
-
An increase in the K_d_ indicates negative cooperativity (allosteric inhibition of binding).
-
No change in B_max_ is expected if the interaction is purely allosteric.
-
-
Conclusion
This compound's distinct pharmacological profile at both nicotinic and muscarinic acetylcholine receptors makes it a versatile research tool. Its competitive antagonism at nAChRs allows for the characterization of these receptors, while its subtype-selective allosteric modulation of mAChRs provides a means to study the complex nature of G-protein coupled receptor function. The protocols outlined above provide a framework for utilizing this compound in receptor binding assays to elucidate the pharmacology of cholinergic systems and to aid in the discovery of novel therapeutic agents. Careful consideration of experimental conditions, particularly incubation times, is crucial when working with allosteric modulators like this compound to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric modulation of muscarinic receptor signaling: this compound-induced conversion of pilocarpine from an agonist into an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Subtype selectivity of the positive allosteric action of this compound at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of steric and cooperative actions of this compound on cardiac muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Alcuronium Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride is a semi-synthetic neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its application in experimental settings is crucial for studies related to neuromuscular transmission, muscle relaxation, and the development of novel neuromuscular blocking and reversal agents. Proper preparation of this compound solutions is paramount to ensure experimental accuracy, reproducibility, and safety. These application notes provide detailed protocols for the preparation of this compound chloride solutions for both in vitro and in vivo research.
Quantitative Data Summary
A thorough understanding of the physicochemical properties of this compound chloride is essential for its effective use in research. The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 737.8 g/mol | - | [2] |
| Solubility in Water | A 10 mg/mL solution has a pH of 6.0-8.5. A 20 mg/mL solution can also be prepared. | Carbon-dioxide-free water | [3] |
| Solubility in Methanol | 40 mg/mL | Methanol R | [3] |
| Solubility in DMSO | Soluble | Dimethyl sulfoxide | [4] |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | - | [4] |
| Storage (Stock Solution) | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | DMSO | [4] |
| pH of 10 mg/mL Aqueous Solution | 6.0 - 8.5 | Carbon-dioxide-free water | [3] |
Experimental Protocols
Caution: this compound chloride is highly toxic. Handle with care, avoiding contact with skin and inhalation of airborne particles.[3] It is also hygroscopic.[3]
Protocol 1: Preparation of this compound Chloride Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound chloride stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound chloride powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Determine the required mass of this compound chloride:
-
The molecular weight of this compound chloride is 737.8 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 737.8 g/mol x 1000 mg/g = 7.378 mg
-
-
-
Weighing the this compound chloride:
-
In a chemical fume hood, carefully weigh out 7.378 mg of this compound chloride powder on a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound chloride is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[4]
-
Protocol 2: Preparation of Sterile this compound Chloride Solution for In Vivo Experiments
This protocol outlines the preparation of a 1 mg/mL sterile this compound chloride solution in saline for parenteral administration in animal models.
Materials:
-
This compound chloride powder
-
Sterile 0.9% saline for injection
-
Sterile, empty vials with rubber stoppers
-
Calibrated analytical balance
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Preparation:
-
Perform all subsequent steps under aseptic conditions in a laminar flow hood or biological safety cabinet.
-
-
Determine the required mass of this compound chloride:
-
To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound chloride.
-
-
Weighing:
-
Carefully weigh out 10 mg of this compound chloride powder.
-
-
Dissolution:
-
Using a sterile syringe and needle, draw up 10 mL of sterile 0.9% saline.
-
Add the saline to a sterile vial containing the weighed this compound chloride.
-
Gently swirl the vial until the powder is completely dissolved.
-
-
Sterile Filtration:
-
Using a new sterile syringe, draw up the this compound chloride solution.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new, sterile, empty vial.
-
-
Labeling and Storage:
-
Label the final sterile vial with the name of the compound, concentration (1 mg/mL), solvent (0.9% saline), date of preparation, and "For In Vivo Use".
-
It is recommended to prepare this solution fresh for each experiment. If short-term storage is necessary, store at 2-8°C and use within 24 hours.
-
Visualizations
Experimental Workflow for In Vivo Solution Preparation
Caption: Workflow for preparing a sterile this compound chloride solution for in vivo experiments.
Signaling Pathway at the Neuromuscular Junction
Caption: this compound competitively blocks ACh receptors, preventing muscle contraction.
References
Application Notes and Protocols for Alcuronium Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the administration of alcuronium chloride in rodent models. This document is intended to guide researchers in the safe and effective use of this neuromuscular blocking agent for a variety of experimental applications.
Introduction
This compound chloride is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] This action inhibits the binding of acetylcholine, leading to muscle relaxation and paralysis. In rodent models, this compound is utilized in studies requiring temporary, reversible muscle paralysis, such as in physiological research involving artificial ventilation or in the evaluation of neuromuscular diseases and their treatments.
Mechanism of Action
This compound functions by competitively binding to the α-subunits of postsynaptic nAChRs at the neuromuscular junction.[2] This prevents acetylcholine from binding and depolarizing the muscle cell membrane, thereby inhibiting muscle contraction.[2] The blockade is reversible and can be overcome by increasing the concentration of acetylcholine at the synapse, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively blocks nAChRs, preventing muscle contraction.
Quantitative Data
The following tables summarize key quantitative data for this compound. It is crucial to note that most of the available detailed dose-response data comes from human studies. Therefore, these values should be used as a starting point for dose-ranging studies in specific rodent models.
Table 1: this compound Dose-Response Data (Human Studies)
| Parameter | Value (µg/kg) | Species | Reference |
| ED50 | 111 - 161 | Human | [3][4] |
| ED95 | 250 - 285 | Human | [1][3][5] |
Table 2: this compound Acute Toxicity Data (Mouse)
| Parameter | Value (mol/kg) | Species | Administration Route | Reference |
| LD50 | 2 x 10⁻⁷ | Mouse | Intravenous | [6] |
Table 3: Pharmacokinetic Parameters of this compound (Human Studies)
| Parameter | Value | Species | Reference |
| Onset of Action | 2.2 ± 1.2 min | Human | [5] |
| Duration to 25% Recovery (DUR25%) | 54 ± 14 min | Human | [5] |
| Recovery Index (25-75%) | 37 ± 11 min | Human | [5] |
Experimental Protocols
Preparation of this compound Chloride for Injection
Materials:
-
This compound chloride powder
-
Sterile, pyrogen-free saline (0.9% NaCl)[7]
-
Sterile vials
-
0.22 µm sterile filter
-
Laminar flow hood or biosafety cabinet[8]
Procedure:
-
Perform all procedures under aseptic conditions in a laminar flow hood or biosafety cabinet to ensure sterility.[8]
-
Calculate the required amount of this compound chloride powder based on the desired concentration and final volume.
-
Dissolve the this compound chloride powder in sterile saline. Gentle vortexing may be used to aid dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.[8]
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
-
Before administration, it is recommended to warm the solution to room or body temperature to prevent hypothermia in small rodents.[9]
Administration of this compound in Rodents
The choice of administration route depends on the experimental requirements. Intravenous administration provides a rapid onset of action, while intraperitoneal injection offers a simpler, though potentially more variable, alternative.
Materials:
-
Prepared this compound chloride solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate size sterile needles (e.g., 27-30G for mouse tail vein, 25-27G for rat tail vein)
-
Restraint device (e.g., rodent restrainer)
-
Heat lamp or warming pad
Procedure:
-
Accurately weigh the animal to determine the correct dose volume.
-
Place the animal in a suitable restraint device.
-
Warm the animal's tail using a heat lamp or warming pad to induce vasodilation of the tail veins.
-
Disinfect the injection site on the lateral tail vein with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm correct needle placement by observing a flash of blood in the needle hub or by a lack of resistance upon injecting a small volume.
-
Administer the calculated dose of this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Immediately initiate artificial ventilation as spontaneous respiration will cease.
Materials:
-
Prepared this compound chloride solution
-
Appropriate size sterile syringes (e.g., 1 mL for mice, 3-5 mL for rats)
-
Appropriate size sterile needles (e.g., 25-27G for mice, 23-25G for rats)[10]
Procedure:
-
Accurately weigh the animal to determine the correct dose volume.
-
Manually restrain the animal in a supine position with the head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[10]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure that the needle has not entered the bladder or intestines. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal closely for the onset of neuromuscular blockade and initiate artificial ventilation as required.
Monitoring Neuromuscular Blockade
Methods:
-
Visual Observation: Loss of the righting reflex and cessation of spontaneous breathing are initial indicators of neuromuscular blockade.
-
Nerve Stimulation: A peripheral nerve stimulator can be used to deliver electrical stimuli to a motor nerve (e.g., the sciatic nerve) and the resulting muscle twitch can be measured. A decrease in twitch height indicates the degree of neuromuscular blockade.[11]
-
Electromyography (EMG): Recording the electrical activity of a muscle in response to nerve stimulation provides a quantitative measure of neuromuscular function.[3]
Reversal of Neuromuscular Blockade
The effects of this compound can be reversed with an acetylcholinesterase inhibitor, such as neostigmine, which increases the amount of acetylcholine at the neuromuscular junction.
Protocol for Reversal with Neostigmine:
-
Administer an anticholinergic agent (e.g., atropine or glycopyrrolate) prior to or concomitantly with neostigmine to counteract the muscarinic side effects of neostigmine.[12]
-
Administer neostigmine at a dose of 0.03 to 0.07 mg/kg intravenously.[12][13] The specific dose will depend on the depth of the neuromuscular blockade.
-
Continue artificial ventilation until spontaneous and adequate respiration is fully restored.
-
Monitor the animal closely for signs of re-curarization.
Experimental Workflows
Workflow for a Typical Neuromuscular Blockade Experiment
Caption: A typical workflow for an acute experiment involving this compound.
Logical Relationship for Dose Determination
Caption: A logical approach for determining the appropriate this compound dose.
Important Considerations
-
Anesthesia: this compound has no anesthetic or analgesic properties. It is imperative that animals are adequately anesthetized before and during the period of neuromuscular blockade.
-
Ventilation: this compound administration will lead to respiratory paralysis. Mechanical ventilation must be initiated immediately after the onset of the neuromuscular blockade and maintained until the animal can breathe spontaneously.
-
Monitoring: Continuous monitoring of the animal's physiological status (heart rate, blood pressure, temperature) and the depth of neuromuscular blockade is essential.[11]
-
Species and Strain Differences: The potency and duration of action of this compound can vary between different species and strains of rodents. It is crucial to perform a pilot study to determine the optimal dose for the specific animal model being used.
-
Drug Interactions: The effects of this compound can be potentiated by certain anesthetics and antibiotics. These potential interactions should be considered when designing the experimental protocol.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound in their rodent models to achieve their scientific objectives.
References
- 1. Dose-response curves for this compound and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. liberty.edu [liberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 12. drugs.com [drugs.com]
- 13. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols for Monitoring Neuromuscular Block with Alcuronium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium chloride is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate.[1][2] This results in muscle relaxation and paralysis, making it a historically significant, though less commonly used, muscle relaxant in surgical procedures.[3] Accurate monitoring of the neuromuscular block induced by this compound is crucial to ensure patient safety, optimize surgical conditions, and guide the administration of reversal agents.[1] These application notes provide detailed protocols for monitoring neuromuscular block with this compound using quantitative methods such as Train-of-Four (TOF) stimulation and acceleromyography.
Quantitative Data Summary
The following tables summarize the dose-response relationship and pharmacokinetic parameters of this compound, compiled from various clinical studies.
Table 1: Dose-Response Characteristics of this compound
| Parameter | Value | Reference |
| ED50 (Effective Dose for 50% twitch depression) | 111 µg/kg | [4] |
| ED95 (Effective Dose for 95% twitch depression) | 250 µg/kg | [4] |
| Onset time at ED95 (0.25 mg/kg) | 2.2 ± 1.2 min | [3] |
| Onset time at 0.3 mg/kg | 2.4 min | [5] |
| Time to 75% block at ED95 | 132 s | [6] |
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Dose | Value | Reference |
| Duration of action to 25% recovery (DUR25%) | 0.25 mg/kg (ED95) | 54 ± 14 min | [3] |
| Duration of action to 25% recovery (DUR25%) | 0.3 mg/kg | 62 ± 25 min | [4] |
| Duration of action to 75% recovery (DUR75%) | 0.3 mg/kg | 119 ± 38 min | [4] |
| Recovery Index (time from 25% to 75% recovery) | 0.25 mg/kg (ED95) | 37 ± 11 min | [3] |
| Recovery Index (time from 25% to 75% recovery) | 0.3 mg/kg | 58 ± 34 min | [4] |
| Maintenance Time | 0.3 mg/kg | 63 min | [5] |
Signaling Pathway
This compound functions by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This prevents the influx of sodium ions and subsequent depolarization of the muscle cell membrane, thereby blocking muscle contraction.
Caption: this compound's competitive antagonism at the nAChR.
Experimental Protocols
Protocol 1: Quantitative Neuromuscular Monitoring using Train-of-Four (TOF) Stimulation
This protocol describes the standard method for monitoring the depth of neuromuscular blockade induced by this compound using TOF stimulation.
1. Materials:
- Peripheral nerve stimulator capable of delivering supramaximal square-wave stimuli.
- Surface electrodes (e.g., ECG electrodes).
- Quantitative neuromuscular transmission monitor (e.g., acceleromyograph, electromyograph).
- This compound chloride solution for injection.
- Skin preparation pads (e.g., alcohol swabs).
2. Procedure:
- Patient Preparation:
- Place the patient in a supine position.
- Select a peripheral nerve for stimulation, typically the ulnar nerve at the wrist. The adductor pollicis muscle response (thumb adduction) will be monitored.[7][8]
- Clean the skin over the nerve pathway with an alcohol swab and allow it to dry.
- Electrode Placement:
- Place the two stimulating electrodes along the path of the ulnar nerve, approximately 2-3 cm apart. The distal electrode (cathode, black) should be placed over the flexor carpi ulnaris tendon at the wrist crease, and the proximal electrode (anode, red) should be placed 2-3 cm proximal to the distal electrode.[9]
- Determination of Supramaximal Stimulus:
- Set the nerve stimulator to deliver single twitch stimuli at a frequency of 1 Hz.
- Gradually increase the stimulus current until the observed muscle twitch response (thumb adduction) no longer increases. The supramaximal stimulus is typically 10-20% above this level.[2]
- Baseline Measurement:
- Before administration of this compound, obtain a baseline TOF measurement. The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[10] In the absence of a neuromuscular blocker, the four twitches should be of equal height (TOF ratio = 1.0).
- This compound Administration and Monitoring:
- Administer the desired dose of this compound intravenously (e.g., an intubating dose of 0.25-0.3 mg/kg).[3][4]
- Begin TOF stimulation every 15-20 seconds to monitor the onset of the block.[11]
- During the maintenance phase of anesthesia, continue TOF monitoring at regular intervals (e.g., every 5-15 minutes) to assess the depth of the block. The number of twitches observed in the TOF count corresponds to the degree of receptor blockade.[12]
- During recovery, monitor the return of the TOF twitches and the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch). A TOF ratio of ≥ 0.9 is generally considered adequate for recovery of neuromuscular function.[7][10]
Protocol 2: Acceleromyography for Quantitative Monitoring
This protocol details the use of acceleromyography to quantify the response to TOF stimulation.
1. Materials:
- In addition to the materials listed in Protocol 1, an acceleromyography transducer is required.
2. Procedure:
- Follow steps 2.1 to 2.4 from Protocol 1 for patient preparation, electrode placement, and determination of supramaximal stimulus.
- Transducer Placement:
- Securely attach the acceleromyography transducer to the distal phalanx of the thumb on the side of ulnar nerve stimulation.[9] Ensure the thumb can move freely without obstruction.
- Calibration:
- Before this compound administration, perform a calibration or obtain a baseline TOF response with the acceleromyograph. The device will record the acceleration of the thumb in response to each of the four stimuli.
- Monitoring:
- Administer this compound and monitor the neuromuscular block as described in step 2.5 of Protocol 1.
- The acceleromyograph will provide a quantitative measure of the TOF count and TOF ratio, allowing for a more precise assessment of the depth of blockade and recovery compared to visual or tactile evaluation.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for monitoring neuromuscular block with this compound in a research or clinical setting.
Caption: Workflow for monitoring neuromuscular block with this compound.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. ppno.ca [ppno.ca]
- 3. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical research of muscular relaxation induced by this compound and pancuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The onset of this compound and tubocurarine: alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. apsf.org [apsf.org]
- 9. m.youtube.com [m.youtube.com]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
Alcuronium in Combination with Anesthetics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alcuronium, a non-depolarizing neuromuscular blocking agent, in conjunction with various anesthetic agents. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and significant interactions with commonly used intravenous and volatile anesthetics. Detailed experimental protocols for assessing these interactions are also provided.
Mechanism of Action
This compound chloride acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation and paralysis. It is classified as a benzylisoquinolinium compound. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Pharmacodynamic and Pharmacokinetic Properties
This compound is characterized by a slower onset and a longer duration of action compared to some other non-depolarizing muscle relaxants. The following table summarizes its key pharmacodynamic and pharmacokinetic parameters.
| Parameter | Value | Anesthetic Condition | Reference |
| ED95 | 0.25 mg/kg | Nitrous-oxide opioid anesthesia | |
| Onset Time | 2.2 ± 1.2 min | Nitrous-oxide opioid anesthesia | |
| Duration to 25% Recovery (DUR25%) | 54 ± 14 min | Nitrous-oxide opioid anesthesia | |
| Recovery Index (25-75%) | 37 ± 11 min | Nitrous-oxide opioid anesthesia | |
| Onset Time (AZ) | 13 min | Total Intravenous Anesthesia (TIVA) with Propofol | |
| Onset Time (AZ) | 5 min | Anesthesia with Thiopental |
ED95: The dose required to produce a 95% depression of the first twitch (T1) of the train-of-four (TOF). Onset Time: Time from drug administration to maximum neuromuscular blockade. DUR25%: Time from drug administration to 25% recovery of T1. Recovery Index: Time for T1 to recover from 25% to 75%. AZ: Onset of relaxation.
Interactions with Anesthetic Agents
The neuromuscular blocking effects of this compound can be significantly influenced by the co-administration of other anesthetic agents.
Volatile Anesthetics (Isoflurane, Sevoflurane, Desflurane)
Inhaled anesthetic agents are known to potentiate the effects of non-depolarizing neuromuscular blockers in a dose-dependent manner. This potentiation is most pronounced with isoflurane, followed by sevoflurane and desflurane. While specific quantitative data for this compound with each of these agents is limited, studies on similar drugs like rocuronium demonstrate a significant reduction in the required dose (ED50 and ED95) and a prolongation of the block. For example, the ED50 and ED95 of rocuronium were found to be lower during desflurane and sevoflurane anesthesia compared to total intravenous anesthesia (TIVA). It is expected that this compound would exhibit a similar pattern of interaction.
| Anesthetic Agent | Expected Effect on this compound |
| Isoflurane | Significant potentiation, reduced dose requirement, prolonged duration. |
| Sevoflurane | Moderate to significant potentiation, reduced dose requirement, prolonged duration. |
| Desflurane | Moderate potentiation, reduced dose requirement, prolonged duration. |
Intravenous Anesthetics (Propofol, Thiopental)
Studies suggest that propofol and thiopental do not have a significant potentiating influence on the pharmacodynamics of this compound. One study found no major differences in the degree of relaxation or recovery of neuromuscular function when this compound was administered with either propofol or thiopental. However, a slight difference in the onset of action was noted, with a faster onset observed with thiopental compared to propofol.
Experimental Protocols
The following protocols are designed for researchers to assess the pharmacodynamic interactions between this compound and other anesthetic agents in a clinical or preclinical setting.
Protocol 1: Determination of this compound Dose-Response (ED50/ED95) with a Specific Anesthetic
Objective: To determine the potency of this compound when administered with a specific volatile or intravenous anesthetic.
Methodology:
-
Subject Selection: A cohort of ASA physical status I or II patients scheduled for elective surgery requiring general anesthesia and muscle relaxation.
-
Anesthesia Induction and Maintenance:
-
Intravenous Anesthetic Group: Anesthesia is induced and maintained with a continuous infusion of the agent under investigation (e.g., propofol at a target plasma concentration).
-
Volatile Anesthetic Group: Anesthesia is induced with an intravenous agent (e.g., propofol or thiopental) and maintained with the volatile anesthetic under investigation (e.g., isoflurane, sevoflurane, or desflurane) at a constant minimum alveolar concentration (MAC).
-
-
Neuromuscular Monitoring:
-
The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
The evoked response of the adductor pollicis muscle is measured using acceleromyography or mechanomyography.
-
Train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz every 15 seconds) is applied, and the first twitch height (T1) is recorded.
-
-
This compound Administration:
-
A cumulative dose-response technique is employed.
-
Incremental doses of this compound (e.g., starting at 0.05 mg/kg) are administered intravenously at set intervals.
-
The maximum depression of T1 after each dose is recorded.
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the percentage of T1 depression against the cumulative dose of this compound.
-
The ED50 and ED95 values are calculated from this curve using probit or logit analysis.
-
Protocol 2: Assessment of Onset, Duration, and Recovery Profile of this compound
Objective: To characterize the time course of neuromuscular blockade of a single bolus dose of this compound in the presence of a specific anesthetic.
Methodology:
-
Subject Selection and Anesthesia: As described in Protocol 1.
-
Neuromuscular Monitoring: Continuous TOF monitoring is performed as described in Protocol 1.
-
This compound Administration: A single bolus dose of this compound (e.g., 2 x ED95) is administered intravenously.
-
Data Collection: The following parameters are recorded:
-
Onset Time: Time from the end of this compound injection to maximum T1 depression.
-
Clinical Duration (DUR25%): Time from injection to the recovery of T1 to 25% of its baseline value.
-
Recovery Index: Time for T1 to recover from 25% to 75% of its baseline value.
-
TOF Ratio Recovery: Time to achieve a TOF ratio (T4/T1) of 0.9.
-
-
Data Analysis: The mean and standard deviation for each parameter are calculated and compared between different anesthetic groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a clinical study on the interaction between this compound and other anesthetics.
Safety Considerations
-
Histamine Release: this compound can cause histamine release, which may lead to hypotension, flushing, and bronchospasm. Caution should be exercised in susceptible patients.
-
Vagolytic Effects: this compound may have a vagolytic effect, potentially leading to tachycardia.
-
Anaphylactic Reactions: Although rare, anaphylactic reactions to this compound have been reported.
-
Renal Impairment: The duration of action of this compound may be prolonged in patients with renal impairment due to its reliance on renal excretion.
-
Monitoring: Continuous monitoring of neuromuscular function is essential to guide dosing and prevent prolonged paralysis.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental designs should be adapted based on the research question, available resources, and ethical considerations.
Application Notes and Protocols for Alcuronium in Isolated Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alcuronium, a non-depolarizing neuromuscular blocking agent, in isolated tissue preparations. This document details its mechanism of action, experimental protocols for its characterization, and relevant quantitative data.
This compound chloride is a semi-synthetic derivative of C-toxiferine I, an alkaloid obtained from Strychnos toxifera. It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[1][2] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, leading to skeletal muscle relaxation and paralysis.[1][2] In addition to its primary action at the neuromuscular junction, this compound also exhibits effects at muscarinic acetylcholine receptors, particularly the M2 subtype, where it acts as an allosteric modulator.[3][4]
Isolated tissue preparations, such as the rat phrenic nerve-hemidiaphragm, are invaluable tools for the in vitro characterization of neuromuscular blocking agents like this compound. These preparations allow for the precise measurement of drug potency and the elucidation of the mechanism of action in a controlled environment, free from the systemic influences of an in vivo model.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from various experimental systems. It is important to note that potency can vary depending on the species, tissue preparation, and experimental conditions.
| Parameter | Value | Species | Preparation | Notes |
| IC50 | ~2 x 10⁻⁶ M | Rat | Phrenic nerve-hemidiaphragm | In vitro potency for neuromuscular blockade.[5] |
| ED50 (in vivo) | 106.8 - 135 µg/kg | Human | Anesthetized patients | Effective dose for 50% depression of twitch response.[6] |
| ED95 (in vivo) | 280 µg/kg | Human | Anesthetized patients | Effective dose for 95% depression of twitch response.[6] |
| Ki (muscle-type nAChR) | 75 - 82 nM | Not Specified | Radioligand binding | Affinity for the muscle-type nicotinic acetylcholine receptor.[7] |
Experimental Protocols
Rat Phrenic Nerve-Hemidiaphragm Preparation
This is a classic and robust method for studying the effects of neuromuscular blocking agents.
Materials:
-
Male Wistar rats (250-300 g)
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 0.49, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 11.1
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath (40 ml capacity) with temperature control (37°C)
-
Isometric force transducer
-
Stimulator
-
Platinum electrodes
-
Physiograph or data acquisition system
Procedure:
-
Animal Euthanasia and Dissection: Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by exsanguination). Quickly open the thoracic and abdominal cavities to expose the diaphragm.
-
Tissue Isolation: Carefully dissect out one hemidiaphragm with the phrenic nerve attached. A segment of the rib cage can be left attached to the diaphragm for secure mounting.
-
Mounting the Preparation: Mount the preparation in the organ bath containing Tyrode's solution, continuously bubbled with carbogen and maintained at 37°C. Attach the tendinous portion of the diaphragm to the isometric force transducer and the costal margin to a fixed point in the bath.
-
Nerve Stimulation: Place the phrenic nerve on the platinum electrodes.
-
Equilibration: Allow the preparation to equilibrate for at least 30-45 minutes under a resting tension of 5 g. During this period, apply supramaximal single square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz to the phrenic nerve to elicit twitch responses.
-
Data Recording: Record the isometric twitch contractions using a physiograph or a data acquisition system. The baseline twitch height should be stable before the addition of any drugs.
Generation of a Concentration-Response Curve for this compound
This protocol determines the potency of this compound in inhibiting neuromuscular transmission.
Procedure:
-
Following the equilibration period in the phrenic nerve-hemidiaphragm preparation, record a stable baseline of twitch responses.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1x10⁻⁸ M, 3x10⁻⁸ M, 1x10⁻⁷ M, etc.).
-
Allow the effect of each concentration to reach a steady state (typically 15-20 minutes) before adding the next concentration.
-
Continue adding this compound until a maximal inhibition of the twitch response is achieved.
-
Wash the preparation with fresh Tyrode's solution to observe the reversibility of the block.
-
Data Analysis: Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that produces 50% of the maximal inhibition).
Schild Analysis for Determining pA2 Value
Schild analysis is used to quantify the affinity of a competitive antagonist for its receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. For a simple competitive antagonist, the slope of the Schild plot should be equal to 1.
Procedure:
-
Control Agonist Concentration-Response Curve: In a prepared phrenic nerve-hemidiaphragm, generate a cumulative concentration-response curve for an agonist, typically acetylcholine (in the presence of an acetylcholinesterase inhibitor like neostigmine to prevent its rapid degradation) or a stable analogue like carbachol.
-
Antagonist Incubation: Wash the preparation thoroughly and allow it to recover. Then, incubate the tissue with a fixed, known concentration of this compound for a predetermined period (e.g., 30 minutes) to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Wash the preparation and repeat steps 2 and 3 with at least two other different concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound ([B]) on the x-axis. This is the Schild plot.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Visualizations
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Caption: Mechanism of this compound at the neuromuscular junction.
Experimental Workflow for Characterizing this compound
This flowchart outlines the general experimental workflow for characterizing the neuromuscular blocking effects of this compound in an isolated tissue preparation.
Caption: Experimental workflow for this compound characterization.
References
- 1. What is this compound Chloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 3. Mechanisms of steric and cooperative actions of this compound on cardiac muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite effects of this compound on agonist and on antagonist binding to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alcuronium Stability and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the stability and storage of alcuronium chloride, addressing common questions and potential issues encountered during experimental use. Due to the limited availability of recent and comprehensive stability data for this compound, some recommendations are based on general best practices for similar neuromuscular blocking agents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound chloride?
A1: Solid this compound chloride powder should be stored in a tightly closed container, protected from moisture, as it is hygroscopic.[1] For optimal long-term stability, it is recommended to store the solid compound under dry and dark conditions. Specific temperature recommendations are provided in the table below.
Q2: How should I prepare and store this compound chloride solutions?
A2: this compound chloride is soluble in water and ethanol.[1] For experimental use, stock solutions can be prepared in appropriate solvents such as DMSO.[2] The storage conditions for stock solutions are critical to prevent degradation. A 10 mg/mL solution of this compound chloride in carbon-dioxide-free water should have a pH between 6.0 and 8.5.[1]
Q3: Is this compound chloride sensitive to light?
Q4: Are there any known incompatibilities for this compound chloride solutions?
A4: Yes, this compound chloride is pharmaceutically incompatible with thiopentone.[3] Mixing these two substances will result in precipitation. The compatibility with other reagents should be determined on a case-by-case basis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low experimental potency | Degradation of this compound due to improper storage. | - Verify that the storage conditions for both the solid compound and any prepared solutions meet the recommendations. - Prepare fresh solutions from a new stock of solid this compound chloride. - Consider performing a concentration analysis of the solution (e.g., via UV spectrophotometry) to confirm its integrity. |
| Precipitate formation in solution | - Incompatibility with other components in the solution. - pH shift leading to decreased solubility. | - Avoid mixing this compound chloride directly with thiopentone.[3] - For complex mixtures, test compatibility in a small volume before preparing a large batch. - Ensure the pH of the solution remains within a suitable range. A 10 mg/mL solution in carbon-dioxide-free water should have a pH of 6.0-8.5.[1] |
| Variability in experimental results | - Inconsistent solution preparation. - Gradual degradation of stock solutions. | - Standardize the protocol for solution preparation, including the solvent and final concentration. - Prepare fresh dilutions from a stock solution for each experiment. - If using a stock solution over time, store it appropriately and consider re-qualifying it if inconsistent results are observed. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Chloride
| Form | Storage Duration | Temperature | Additional Notes |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C[2] | Keep in a tightly closed container; hygroscopic.[1] |
| Long-term (months to years) | -20°C[2] | Protect from moisture and light.[1] | |
| Stock Solution in DMSO | Short-term (days to weeks) | 0 - 4°C[2] | |
| Long-term (months) | -20°C[2] |
Note: The provided stability data is based on information from a chemical supplier and may not have been determined through rigorous, long-term stability studies as per pharmaceutical guidelines. Researchers should validate the stability for their specific experimental conditions.
Experimental Protocols
Note: Detailed experimental protocols for determining the stability of this compound are not extensively published in recent literature. The following is a generalized workflow based on standard pharmaceutical stability testing principles.
General Workflow for Assessing this compound Solution Stability
Caption: General workflow for a stability study of an this compound solution.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Unexpected Experimental Results
References
Alcuronium Experimental Variability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when using alcuronium. Designed for researchers, scientists, and drug development professionals, this guide offers detailed methodologies, quantitative data summaries, and visual aids to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By blocking ACh from binding, this compound prevents depolarization of the muscle membrane, leading to muscle relaxation and paralysis.[1]
Q2: My this compound solution appears to have lost potency. How should I prepare and store it?
Q3: I am observing inconsistent results in my in vitro muscle bath experiments. What are some potential causes?
Variability in in vitro muscle bath experiments can arise from several factors:
-
Tissue Viability: Ensure the isolated muscle preparation (e.g., phrenic nerve-hemidiaphragm) remains viable throughout the experiment. This includes maintaining proper oxygenation (e.g., with 95% O2, 5% CO2), temperature (typically 37°C), and using an appropriate physiological salt solution (e.g., Krebs solution).
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Drug Concentration: Inaccurate dilutions of this compound can lead to significant variability. Always prepare fresh dilutions from a validated stock solution.
-
Stimulation Parameters: Inconsistent electrical stimulation of the nerve can affect the muscle's response. Ensure that the stimulus parameters (voltage, frequency, pulse duration) are kept constant across experiments.
-
Tension and Equilibration: The initial tension set on the muscle and the equilibration time before adding the drug are critical. Allow for a stable baseline before initiating the experiment.
-
pH of the Buffer: Changes in the pH of the physiological buffer can affect both the drug's activity and the tissue's health. Ensure the buffer is adequately stabilized.
Q4: I am seeing unexpected cardiovascular effects in my animal model. Could this be due to this compound?
Yes, this compound can have effects beyond the neuromuscular junction. It is known to have a vagolytic effect due to its blockade of cardiac muscarinic receptors.[2] This can lead to cardiovascular changes such as tachycardia. This compound also exhibits allosteric effects on muscarinic receptors, which can modulate the binding of other ligands.[2][3]
Troubleshooting Guides
Issue 1: Higher than Expected ED50/IC50 Values
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare a fresh stock solution of this compound and dilute to the working concentration immediately before use. Verify the purity and concentration of the stock solution if possible. |
| Suboptimal Tissue Health | Ensure the isolated tissue preparation is healthy and responsive. Check for signs of fatigue or damage. Maintain optimal temperature, oxygenation, and buffer composition. |
| Incorrect Stimulation Parameters | Verify that the nerve stimulation parameters (voltage, frequency, pulse width) are appropriate for the preparation and are consistently applied. |
| Presence of Antagonistic Substances | Ensure that no other substances in the experimental setup are interfering with the action of this compound. For example, acetylcholinesterase inhibitors will counteract the effects of non-depolarizing blockers. |
Issue 2: High Variability Between Experimental Repeats
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Application | Ensure precise and consistent delivery of this compound to the experimental system. Use calibrated pipettes and ensure thorough mixing in the bath. |
| Fluctuations in Temperature or pH | Continuously monitor and maintain the temperature and pH of the physiological buffer throughout the experiment. |
| Variable Tissue Preparation | Standardize the dissection and mounting of the tissue preparation to minimize variability between samples. |
| Biological Variability | Acknowledge inherent biological variability. Increase the number of replicates (n) to improve statistical power and obtain more reliable mean values. |
Quantitative Data
Table 1: Potency of this compound (ED50, ED95, IC50, Ki)
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| ED50 | 111 µg/kg | Human | In vivo, EMG measurement | [2] |
| ED95 | 250 µg/kg | Human | In vivo, EMG measurement | [2] |
| ED95 | 0.25 mg/kg | Human | In vivo, evoked twitch tension | [4] |
| IC50 | ~2 x 10⁻⁶ M | Rat | In vitro, phrenic nerve-diaphragm | [5] |
| Ki | 0.48 ± 0.03 µM | Porcine Heart | [³H]oxotremorine-M binding to muscarinic receptors | [3] |
| Kd (M2 Receptor) | 0.6 µM | CHO cells expressing M2 muscarinic receptors | Radioligand binding | [3] |
Experimental Protocols
Protocol 1: Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from standard methods for studying neuromuscular transmission in vitro.
Materials:
-
Male Wistar rats (180-200 g)
-
Krebs solution (in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl₂, 11.9 NaHCO₃, 0.7 NaH₂PO₄, 11 Glucose)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection tools
-
Organ bath with force-displacement transducer and stimulator
Procedure:
-
Euthanize the rat via an approved method (e.g., cervical dislocation).
-
Rapidly dissect the hemidiaphragm with the phrenic nerve attached.
-
Mount the preparation in an organ bath containing Krebs solution, continuously bubbled with carbogen gas and maintained at 37°C.
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.
-
Place the phrenic nerve on platinum electrodes for electrical stimulation.
-
Apply a resting tension to the muscle and allow it to equilibrate for a stabilization period.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).
-
Once a stable baseline of twitch responses is achieved, introduce this compound to the bath at the desired concentrations.
-
Record the inhibition of twitch height to determine the dose-response relationship.
Protocol 2: Electrophysiological Monitoring of Neuromuscular Blockade
This protocol describes the general procedure for monitoring neuromuscular function using electromyography (EMG).
Materials:
-
Nerve stimulator
-
Recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).
-
Place recording electrodes over the belly of the muscle innervated by that nerve (e.g., the adductor pollicis).
-
Apply a supramaximal stimulus to the nerve to ensure all nerve fibers are activated.
-
Record the compound muscle action potential (CMAP).
-
A common stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at 2 Hz.
-
Administer this compound.
-
Monitor the fade in the TOF ratio (the ratio of the amplitude of the fourth CMAP to the first CMAP) to quantify the degree of neuromuscular blockade. A decrease in the TOF ratio indicates a non-depolarizing block.
Visualizations
Caption: this compound's competitive antagonism at the neuromuscular junction.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Opposite effects of this compound on agonist and on antagonist binding to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of the positive allosteric action of this compound at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Dose-response curves for this compound and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alcuronium Dosage for Animal Models
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the neuromuscular blocking agent (NMBA) alcuronium in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate of skeletal muscles. By blocking these receptors, it prevents acetylcholine from binding, thereby inhibiting muscle contraction and leading to muscle relaxation and paralysis.[2][3] It is critical to remember that this compound provides no analgesic (pain relief) or anesthetic effects; animals remain fully conscious and capable of feeling pain unless an appropriate anesthetic agent is co-administered.[2][3][4]
Q2: Why is precise dosage optimization of this compound essential for experimental success and animal welfare?
Optimizing the dosage of this compound is critical for several reasons:
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Ethical Considerations: An overdose can lead to prolonged paralysis, cardiovascular complications, and distress.[5] Underdosing may result in insufficient muscle relaxation, compromising the scientific goals of the study. Federal regulations and animal welfare guidelines mandate that NMBAs only be used with adequate anesthesia to prevent pain and distress.[4][6][7]
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Scientific Validity: Inconsistent or improper dosage can introduce significant variability into experimental results, making data difficult to interpret and potentially invalidating the study.
-
Safety: Side effects such as hypotension (low blood pressure) and cardiovascular changes require careful dose management and physiological monitoring.[5]
Q3: What are the mandatory ethical and procedural guidelines for using this compound in laboratory animals?
The use of NMBAs like this compound is strictly regulated. Key guidelines include:
-
Mandatory Anesthesia: this compound must always be used in conjunction with a sufficient level of general anesthesia.[4][6]
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Scientific Justification: The scientific necessity for using a paralytic agent must be clearly justified in the animal use protocol and approved by the Institutional Animal Care and Use Committee (IACUC).[6][8]
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Anesthetic Depth Confirmation: Before administering this compound, the adequacy of the anesthetic plane must be confirmed in the absence of the NMBA, typically by testing for a lack of response to a noxious stimulus (e.g., a toe pinch).[6][7]
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Continuous Monitoring: Continuous and documented monitoring of vital signs (heart rate, blood pressure, core temperature, end-tidal CO2) is required throughout the period of paralysis to ensure physiological stability and adequate anesthetic depth.[6][7]
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Controlled Ventilation: Mechanical ventilation must be initiated before administering this compound to prevent respiratory arrest.[6][7]
Q4: How should I determine a starting dose for this compound in a new animal model or when no literature data is available?
When specific dosage data is unavailable, a systematic approach is required:
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Literature Review: Search for dosage information on this compound or other NMBAs (e.g., rocuronium, vecuronium) in the same or similar species.
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Dose-Range Finding Study: Conduct a pilot study using a small number of animals to determine the effective dose (ED). This involves starting with a very low, conservative dose and gradually escalating it in subsequent animals until the desired level of neuromuscular blockade is achieved.[9][10]
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Allometric Scaling: If reliable data from another species exists, allometric scaling based on body surface area can provide a theoretical starting dose, but this must be confirmed with a pilot study.[9][11]
Troubleshooting Guide
Problem: The animal shows an inconsistent or insufficient level of neuromuscular blockade.
-
Possible Cause: The administered dose was too low for the specific animal, strain, or sex. There can be enormous individual variation in response to this compound.[12]
-
Solution: Increase the dose in small, incremental steps. It is crucial to perform a dose-range finding study to establish the ED95 (the dose required to produce 95% muscle twitch depression) for your specific animal model and experimental conditions.
-
Possible Cause: Interaction with other administered drugs. Some drugs, like diazepam, may reduce the effectiveness of NMBAs.[13]
-
Solution: Review all concurrently administered compounds, including anesthetics and analgesics. See Table 1 for common drug interactions.
Problem: The animal experiences prolonged muscle paralysis and delayed recovery.
-
Possible Cause: The administered dose was too high. This compound has a long plasma half-life and is excreted slowly, meaning recovery is primarily dependent on its distribution away from the neuromuscular junction rather than rapid elimination.[14]
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Solution: Reduce the dosage in future experiments. If reversal is necessary, anticholinesterase agents like neostigmine, paired with an anticholinergic like atropine to manage side effects, can be used to antagonize the block.[1]
-
Possible Cause: Potentiation by anesthetic agents. Inhalant anesthetics (e.g., halothane, enflurane) and some intravenous anesthetics (e.g., ketamine, thiopentone) can significantly potentiate and prolong the effects of NMBAs.[2][13]
-
Solution: If using potentiating anesthetics, the dose of this compound should be significantly reduced. Monitor neuromuscular function closely (e.g., with a train-of-four monitor) to guide dosing.
Problem: The animal exhibits unexpected cardiovascular side effects, such as hypotension or tachycardia.
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Possible Cause: Direct pharmacological effect of this compound. Hypotension is a known side effect, potentially caused by vasodilation.[5] Tachycardia (fast heart rate) can also occur.[5]
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Solution: Ensure the animal is under a stable plane of anesthesia and physiologically stable before administering this compound. Monitor blood pressure and heart rate continuously.[7] If cardiovascular instability occurs, be prepared to provide supportive care (e.g., fluid administration) and consider reducing the this compound dose.
Problem: The animal shows no response to what was believed to be an adequate dose.
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Possible Cause: Incorrect administration. Intravenous (IV) administration is required for NMBAs as they are not absorbed from the GI tract.[3] Ensure proper IV catheter placement and patency.
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Solution: Verify the route of administration and the concentration of the prepared drug solution. Administer a small flush of sterile saline to ensure the full dose reaches circulation.
-
Possible Cause: Low bioavailability or compound degradation.
-
Solution: Check the expiration date and storage conditions of the this compound. Ensure the drug solution was prepared correctly according to the manufacturer's instructions.
Data Presentation
Table 1: Factors Influencing this compound Dosage and Effect
| Factor Category | Specific Agent/Condition | Effect on this compound Action | Reference |
| Anesthetics | Inhalants (Halothane, Enflurane) | Potentiation, prolonged recovery | [13] |
| IV Anesthetics (Ketamine, Thiopentone) | Potentiation | [13] | |
| Antimicrobials | Aminoglycosides, Polymyxins, Lincosamides | Potentiation | [2] |
| Other Drugs | Diazepam | May decrease effect (right-shift of dose-response) | [13] |
| Morphine, Chlorpromazine | Potentiation (may have slow onset) | [13] | |
| Physiological State | Hypothermia | Prolonged action | [2] |
| Acidosis | Prolonged action | [2] | |
| Hypokalemia (Low Potassium) | Prolonged action | [2] | |
| Myasthenia Gravis | Increased sensitivity to NMBAs | [2] |
Table 2: Comparative Pharmacodynamic Properties of NMBAs (Human Data for Illustration)
Note: This data is derived from human studies and serves to illustrate the variability between agents. Onset and duration will differ in animal models and must be determined experimentally.
| Agent | Typical Intubating Dose (mg/kg) | Onset Time (min) | Duration of Action (DUR25%) (min) | Key Characteristics | Reference |
| This compound | 0.25 - 0.30 | 2.2 - 5.0 | 54 - 62 | Long-acting, significant individual variation | [12][14] |
| Vecuronium | 0.10 | ~3.2 | ~33 | Intermediate-acting | [12] |
| Rocuronium | 0.40 (dogs) | ~1.6 (dogs) | ~32 (dogs) | Rapid onset, intermediate-acting | [15] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Rodent Model (Rat)
All procedures must be approved by the IACUC.
1. Objective: To determine the dose of this compound required to produce effective and safe neuromuscular blockade (e.g., ED95) in a mechanically ventilated, anesthetized rat.
2. Animal Model:
-
Species: Sprague-Dawley Rat (or other relevant strain)
-
Sex: Male/Female as required by primary study
-
Weight: 250-350 g
3. Materials:
-
This compound chloride solution (sterile)
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Anesthetic agent (e.g., isoflurane, or injectable cocktail like ketamine/xylazine)
-
Sterile saline
-
IV catheterization supplies (e.g., 24G catheter)
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Endotracheal tube and animal ventilator
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Physiological monitoring equipment: ECG, pulse oximeter, capnograph (for end-tidal CO2), non-invasive blood pressure cuff, rectal temperature probe.
-
Neuromuscular transmission monitor (Train-of-Four or TOF stimulator) with needle electrodes.
-
Heating pad to maintain normothermia.
4. Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using the IACUC-approved anesthetic protocol.
-
Place an IV catheter in the tail vein or other suitable vessel.
-
Perform a tracheotomy and intubate the animal. Immediately connect to a small animal ventilator. Adjust ventilator settings (tidal volume, respiratory rate) to maintain end-tidal CO2 between 35-45 mmHg.
-
Place monitoring sensors. Allow the animal to stabilize under anesthesia for at least 15 minutes.[6]
-
Confirm a stable and deep plane of anesthesia by checking for lack of withdrawal reflex to a firm toe pinch. Record all baseline physiological parameters.[6][7]
-
-
Neuromuscular Monitoring:
-
Insert the needle electrodes of the TOF monitor subcutaneously near the tibial nerve to stimulate the gastrocnemius muscle.
-
Set the stimulator to deliver a TOF stimulus (four supramaximal pulses at 2 Hz) every 15-20 seconds.
-
Record the baseline twitch response.
-
-
Dose Administration (Escalation):
-
Animal 1: Administer a very low starting dose of this compound IV (e.g., 0.05 mg/kg). Flush the line with a small volume of sterile saline.
-
Continuously monitor the TOF response and vital signs. Record the time to maximum twitch depression and the percentage of depression.
-
Subsequent Animals: If the initial dose is insufficient, increase the dose for the next animal by a set factor (e.g., 1.5x or 2x). Continue this dose escalation with new animals until the target level of blockade (e.g., >95% twitch depression) is achieved.
-
-
Monitoring During Blockade:
-
Once the target blockade is achieved, record the onset time and the duration of the effect (time until the twitch response recovers to 25% of baseline).
-
Continue to monitor all physiological parameters at least every 15 minutes.[7] Ensure core body temperature is maintained.
-
-
Recovery:
-
Allow the animal to recover from the blockade spontaneously. Wean from the ventilator only after the return of spontaneous, unassisted breathing and other reflexes.
-
Provide post-procedural care and analgesia as specified in the approved protocol.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage in a new animal model.
Caption: Troubleshooting decision tree for common issues during this compound use.
References
- 1. Observations on the neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckvetmanual.com [merckvetmanual.com]
- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. What are the side effects of this compound Chloride? [synapse.patsnap.com]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. buffalo.edu [buffalo.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between rocuronium bromide and some drugs used during anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The clinical use of the neuromuscular blocking agent rocuronium in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing the Effects of Alcuronium in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reversing the effects of alcuronium in experimental settings. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound chloride is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] By binding to these receptors without causing depolarization, this compound prevents ACh from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[1][2]
Q2: What is the primary method for reversing the effects of this compound?
The pharmacological effects of this compound are readily reversed by the administration of an acetylcholinesterase inhibitor, most commonly neostigmine.[4][5] Neostigmine inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[6] This leads to an increased concentration of acetylcholine at the neuromuscular junction, which can then more effectively compete with this compound for binding to the nicotinic receptors, thereby restoring neuromuscular transmission.
Q3: Why is atropine or glycopyrrolate administered with neostigmine?
Neostigmine not only affects the nicotinic receptors at the neuromuscular junction but also stimulates muscarinic acetylcholine receptors throughout the body.[6] This can lead to undesirable side effects such as bradycardia (slowing of the heart rate), increased salivation, and gastrointestinal hypermotility.[7][8] To counteract these muscarinic effects, an antimuscarinic agent like atropine or glycopyrrolate is co-administered.[8][9]
Q4: Can Sugammadex be used to reverse this compound-induced neuromuscular blockade?
No, Sugammadex is not effective for reversing the effects of this compound. Sugammadex is a selective relaxant binding agent designed to encapsulate and inactivate steroidal non-depolarizing neuromuscular blocking drugs like rocuronium and vecuronium.[10][11] this compound is a benzylisoquinolinium compound, and Sugammadex has no affinity for this class of neuromuscular blockers.[10]
Troubleshooting Guide
Issue 1: Incomplete or delayed reversal of neuromuscular blockade.
-
Possible Cause: The dose of neostigmine may be insufficient, or it may have been administered when the level of neuromuscular blockade was too deep.
-
Solution:
-
Ensure adequate spontaneous recovery has begun before administering the reversal agent. It is recommended to wait until at least two to four twitches are visible on a Train-of-Four (TOF) monitor.[6]
-
Administer an appropriate dose of neostigmine. If reversal is still incomplete after 10-15 minutes, an additional half-dose may be considered.[8]
-
Continuously monitor the depth of blockade using a peripheral nerve stimulator until a TOF ratio of >0.9 is achieved, indicating adequate recovery.[2][12]
-
Issue 2: Significant bradycardia or other muscarinic side effects are observed after administration of the reversal agents.
-
Possible Cause: The dose of the antimuscarinic agent (atropine or glycopyrrolate) may be insufficient to counteract the muscarinic effects of neostigmine, or the neostigmine was administered too rapidly.
-
Solution:
-
Administer the antimuscarinic agent either just before or mixed with the neostigmine.
-
Administer the reversal mixture slowly intravenously.
-
If significant bradycardia persists, an additional dose of atropine may be administered.
-
Issue 3: Recurrence of neuromuscular blockade after initial successful reversal.
-
Possible Cause: The duration of action of the reversal agent (neostigmine) may be shorter than the remaining duration of action of this compound, especially if a large dose of this compound was used.
-
Solution:
-
Continue to monitor the subject for an extended period after the initial reversal, especially if high doses of this compound were administered.
-
Be prepared to administer additional doses of the reversal agents if signs of muscle weakness reappear.
-
Ensure continuous ventilatory support until full and sustained recovery of neuromuscular function is confirmed.
-
Data Presentation
Table 1: Recommended Dosages for this compound Reversal in Different Animal Species
| Animal Species | Neostigmine Dose (mg/kg) | Atropine Dose (mg/kg) | Route of Administration | Notes |
| Dog | 0.02 - 0.05 | 0.02 - 0.04 | Intravenous (IV) | Atropine should be given just before or mixed with neostigmine.[3][7][13] |
| Cat | 0.05 | 0.04 | Intravenous (IV) | Doses are often extrapolated from dogs.[7] |
| Rabbit | 0.05 | 0.01 - 0.1 | Intravenous (IV) | Rabbits can have atropinesterase, which may require higher or more frequent doses of atropine. Glycopyrrolate is an alternative.[14][15][16] |
| Rat | General guidance suggests titrating to effect. | General guidance suggests titrating to effect. | Intravenous (IV) | Chronic administration studies have been conducted, but acute reversal protocols are less standardized.[17] |
| Mouse | General guidance suggests titrating to effect. | General guidance suggests titrating to effect. | Intravenous (IV) |
Table 2: Quantitative Monitoring of Neuromuscular Blockade Reversal
| Monitoring Parameter | Description | Target for Adequate Reversal |
| Train-of-Four (TOF) Count | Number of muscle twitches observed in response to four successive electrical stimuli. | 4/4 twitches visible. |
| Train-of-Four (TOF) Ratio | The ratio of the amplitude of the fourth twitch to the first twitch. | ≥ 0.9.[2][12] |
| Post-Tetanic Count (PTC) | Number of muscle twitches after a tetanic stimulation, used to assess deep blockade. | Reversal is generally not attempted until PTC is present and TOF count returns. |
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Neuromuscular Blockade in a Canine Model
-
Anesthesia and Monitoring:
-
Anesthetize the dog using a standard protocol (e.g., propofol induction and isoflurane maintenance).
-
Establish intravenous access for drug administration.
-
Place electrodes for neuromuscular monitoring (e.g., over the ulnar nerve) and connect to a peripheral nerve stimulator to monitor the adductor pollicis muscle.
-
Establish a stable baseline Train-of-Four (TOF) response.
-
-
Induction of Neuromuscular Blockade:
-
Administer this compound intravenously at the desired dose.
-
Monitor the onset and depth of neuromuscular blockade by observing the disappearance of TOF twitches.
-
-
Maintenance of Neuromuscular Blockade:
-
Administer maintenance doses of this compound as required for the experimental procedure, guided by TOF monitoring.
-
-
Reversal of Neuromuscular Blockade:
-
Administer atropine (0.02 - 0.04 mg/kg) intravenously.
-
Immediately following the atropine, administer neostigmine (0.02 - 0.05 mg/kg) intravenously. The two can also be mixed in the same syringe.
-
Administer the reversal agents slowly over 1-2 minutes.
-
Post-Reversal Monitoring:
-
Continuously monitor the TOF ratio until it consistently reaches ≥ 0.9.
-
Observe the animal for signs of adequate respiratory effort and muscle tone before considering discontinuation of ventilatory support.
-
Monitor for any adverse effects such as excessive salivation or bradycardia.
-
Visualizations
Caption: Signaling pathway of this compound and its reversal by neostigmine.
Caption: Experimental workflow for this compound reversal.
References
- 1. vetscraft.com [vetscraft.com]
- 2. perioperativecpd.com [perioperativecpd.com]
- 3. researchgate.net [researchgate.net]
- 4. Observations on the neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of neuromuscular block. Heart rate changes with slow injection of neostigmine and atropine mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openanesthesia.org [openanesthesia.org]
- 7. vet-ebooks.com [vet-ebooks.com]
- 8. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
- 9. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. ashp.org [ashp.org]
- 11. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Evaluation of neostigmine antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. scielo.br [scielo.br]
- 16. dvm360.com [dvm360.com]
- 17. Effects of atropine and neostigmine on receptor interaction at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alcuronium and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using alcuronium in experiments involving fluorescent dyes. As direct data on this compound's interference with specific fluorescent dyes is limited, this guide focuses on potential interactions and provides robust troubleshooting strategies.
Troubleshooting Guide
Issue: Unexpected decrease in fluorescence intensity (Quenching)
-
Question: My fluorescence signal decreases when I add this compound to my assay. Is this expected?
-
Answer: While not definitively documented for this compound with all dyes, quaternary ammonium compounds can sometimes cause fluorescence quenching. This can occur through various mechanisms, including collisional quenching or the formation of a non-fluorescent complex with the dye. It is crucial to determine if this is a direct effect on the dye or a true biological result.
-
-
Question: How can I test if this compound is quenching my fluorescent dye?
-
Answer: You can perform a simple control experiment. Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment. Measure the baseline fluorescence. Then, add this compound at the same concentration used in your main experiment and measure the fluorescence again. A significant drop in intensity suggests direct quenching.
-
Issue: Unexpected increase in fluorescence intensity (Autofluorescence)
-
Question: I am observing a higher than expected fluorescence signal in the presence of this compound. What could be the cause?
-
Question: How can I check for this compound autofluorescence?
-
Answer: Prepare a sample containing only the assay buffer and this compound at the experimental concentration. Measure the fluorescence using the same excitation and emission wavelengths as your experiment. A signal significantly above the buffer-only blank indicates autofluorescence.
-
Issue: Inconsistent or variable results
-
Question: My results with this compound are not reproducible. What are some potential sources of variability?
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Answer: Variability can stem from several factors.[3] Ensure consistent sample preparation and handling. Photobleaching of your fluorescent dye can also lead to decreased signal over time; minimize light exposure to your samples.[3] Finally, ensure your this compound stock solution is properly prepared and stored, as degradation could affect its properties.
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and how does it work?
-
A1: this compound chloride is a semi-synthetic neuromuscular blocking agent.[4] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane at the neuromuscular junction.[5] By blocking acetylcholine from binding, it prevents muscle depolarization and contraction.[5]
-
-
Q2: Are there known fluorescent dyes that are incompatible with this compound?
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A2: Currently, there is a lack of specific published data detailing the interference of this compound with a wide range of fluorescent dyes. However, because this compound is a quaternary ammonium compound, the potential for interactions exists. For example, the fluorescence of some dyes is known to be quenched by other quaternary ammonium compounds.[6]
-
-
Q3: What are the chemical properties of this compound I should be aware of?
-
A3: this compound is a relatively large molecule with a complex structure containing two quaternary ammonium groups, making it positively charged.[7] It is an indole alkaloid derivative.[7] Understanding its chemical nature can help in predicting potential non-specific interactions with dyes or other assay components.
-
-
Q4: Can I use fluorescence polarization assays with this compound?
-
A4: Fluorescence polarization (FP) assays are sensitive to changes in the molecular size of the fluorescently labeled species. While there is no specific contraindication, it is essential to perform control experiments to ensure that this compound itself does not alter the fluorescence polarization of your probe through non-biological interactions.
-
Data Presentation
As no specific quantitative data on this compound interference is readily available, we provide the following template for researchers to document their own findings and contribute to the knowledge base.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | This compound Conc. | Observed Interference | % Signal Change | Notes |
| e.g., Fluorescein | 494 | 518 | 10 µM | Quenching | -15% | Linear decrease with increasing concentration |
Experimental Protocols
Protocol 1: Testing for this compound-Induced Fluorescence Quenching
-
Prepare a stock solution of your fluorescent dye in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the fluorescent dye in your assay buffer at the final experimental concentration.
-
Prepare a stock solution of this compound chloride in the assay buffer.
-
Dispense the fluorescent dye working solution into a microplate.
-
Measure the baseline fluorescence of the dye solution using a plate reader with the appropriate excitation and emission wavelengths.
-
Add serial dilutions of the this compound stock solution to the wells containing the fluorescent dye. Include a buffer-only control.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity again.
-
Analyze the data: A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.
Protocol 2: Testing for this compound Autofluorescence
-
Prepare a stock solution of this compound chloride in your assay buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer in a microplate. Include a buffer-only control.
-
Measure the fluorescence of each dilution using the same excitation and emission wavelengths and instrument settings (e.g., gain) as your main experiment.
-
Analyze the data: A concentration-dependent increase in fluorescence compared to the buffer-only control indicates that this compound is autofluorescent under your experimental conditions.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the mechanism of this compound action.
Caption: Workflow for troubleshooting potential this compound interference in fluorescence assays.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound chloride - Wikipedia [en.wikipedia.org]
- 5. What is this compound Chloride used for? [synapse.patsnap.com]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alcuronium-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alcuronium-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research assays?
This compound chloride is a semi-synthetic neuromuscular blocking agent.[1] In a research context, it is often used as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) to study the neuromuscular junction, receptor binding kinetics, and to screen for compounds that may modulate nAChR activity.
Q2: What are the key stability concerns for this compound in an assay setting?
This compound, like other neuromuscular blocking agents, can be susceptible to hydrolysis, especially at higher dilutions in aqueous solutions.[2] The stability can be affected by the diluent, storage temperature, and the duration of storage. For instance, some related neuromuscular blocking agents show decreased stability with higher dilution factors over time when stored under refrigerated conditions.[2]
Q3: What are some common analytical methods for quantifying this compound?
Common methods for the quantification of this compound and similar compounds in biological matrices include High-Performance Liquid Chromatography (HPLC) and spectrofluorimetric techniques.[3][4] For high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a preferred method.[2][5]
Q4: Can this compound interact with assay components?
Yes, as a bis-quaternary alkaloid, this compound is a positively charged molecule that could non-specifically interact with negatively charged surfaces or proteins in an assay, potentially leading to inaccurate results. It is also pharmaceutically incompatible with substances like thiopentone.[1]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Immunoassays
| Possible Cause | Troubleshooting Step |
| Hydrophobic or Charge-Based Interactions: this compound may non-specifically adhere to plate wells or other surfaces. | 1. Increase the concentration of the blocking agent (e.g., BSA or casein) in the blocking buffer and antibody diluents. 2. Add a non-ionic detergent (e.g., Tween-20) to wash buffers and antibody diluents at a concentration of 0.05% to 0.1%. 3. Optimize the ionic strength of the assay buffer by adjusting the salt concentration. |
| Cross-Reactivity of Antibodies: The antibodies used may be cross-reacting with other structurally similar molecules in the sample matrix. | 1. Perform a cross-reactivity test with related compounds that might be present in your samples. 2. If significant cross-reactivity is observed, consider using a more specific monoclonal antibody or purifying your polyclonal antibody. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Prepare fresh buffers and reagents. 2. Ensure all glassware and plasticware are thoroughly cleaned. |
Issue 2: Poor Assay Sensitivity or Low Signal
| Possible Cause | Troubleshooting Step |
| Degradation of this compound: this compound stock solutions or standards may have degraded over time. | 1. Prepare fresh this compound standards from a reliable source. 2. Store stock solutions in appropriate solvents and at recommended temperatures (e.g., -20°C).[4] 3. Avoid repeated freeze-thaw cycles. |
| Suboptimal Antibody/Reagent Concentrations: The concentrations of primary or secondary antibodies, or the detection substrate, may not be optimal. | 1. Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies. 2. Ensure the enzyme-substrate reaction has sufficient time to develop, but do not let it overdevelop. |
| Incorrect Buffer pH or Composition: The pH or ionic strength of the assay buffer can affect antibody-antigen binding. | 1. Verify the pH of all buffers. 2. Test a range of buffer formulations to find the optimal conditions for your specific antibody pair. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability. | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Change pipette tips between samples and standards. |
| Edge Effects in Microplates: Wells on the edge of the plate may behave differently due to temperature gradients or evaporation. | 1. Avoid using the outer wells of the microplate for standards and samples. 2. Ensure the plate is sealed or covered during incubation steps to minimize evaporation. |
| Inadequate Washing: Insufficient washing can leave unbound reagents behind, leading to inconsistent results. | 1. Increase the number of wash steps or the volume of wash buffer. 2. Ensure that all wells are completely aspirated after each wash. |
Data Presentation
Table 1: Stability of Neuromuscular Blocking Agents Under Refrigeration
The following table is adapted from a study on related neuromuscular blocking agents and illustrates the general principle of decreasing stability with higher dilutions over time.[2]
| Drug | Dilution Factor | Stability (Beyond-Use Date) |
| Cisatracurium | 10x | > 14 days |
| 100x | > 14 days | |
| 1000x | < 24 hours | |
| Rocuronium | 10x | > 14 days |
| 100x | > 14 days | |
| 1000x | ~48 hours | |
| Vecuronium | 10x | > 14 days |
| 100x | > 14 days | |
| 1000x | < 24 hours |
Note: "Beyond-Use Date" is defined as 90-100% recovery of the drug versus a reference standard.[2]
Experimental Protocols
General Protocol for a Competitive ELISA for this compound Quantification
-
Coating: Coat a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: Add this compound standards or samples to the wells, followed immediately by a limited amount of anti-alcuronium antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Troubleshooting workflow for this compound-based assays.
Caption: Potential interference pathways in a competitive this compound immunoassay.
Caption: Simplified signaling pathway of this compound at the nAChR.
References
troubleshooting incomplete neuromuscular block with alcuronium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alcuronium for neuromuscular blockade in experimental settings.
Troubleshooting Incomplete Neuromuscular Blockade
An incomplete or inadequate neuromuscular block with this compound can arise from a variety of factors, ranging from incorrect dosage to patient-specific physiological conditions. This guide provides a systematic approach to troubleshooting and resolving such issues.
Question: Why am I observing an incomplete or inconsistent neuromuscular block with this compound?
Answer: Incomplete neuromuscular blockade with this compound can be attributed to several factors. A logical approach to troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for incomplete neuromuscular block.
1. Verify this compound Dosage and Administration:
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Incorrect Dosage: this compound exhibits significant individual variation in its dose-response relationship.[1][2] An insufficient dose is a primary cause of incomplete blockade. Refer to the dose-response data to ensure the administered dose is appropriate for the desired level of block.
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Improper Administration: Ensure the intravenous (IV) administration was performed correctly, without extravasation, which can lead to an unpredictable and reduced neuromuscular block.[3]
2. Assess Neuromuscular Monitoring Technique:
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Electrode Placement: Incorrect placement of stimulating or recording electrodes for Train-of-Four (TOF) or electromyography (EMG) monitoring can lead to inaccurate assessments of the blockade depth.[4]
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Stimulus Intensity: Ensure a supramaximal stimulus is being used for nerve stimulation.[5][6] Submaximal stimulation will result in an underestimation of the true degree of neuromuscular block.
3. Review for Potential Drug Interactions:
-
Potentiating Drugs: Several drugs can enhance and prolong the effects of this compound, including inhaled anesthetics (e.g., isoflurane, enflurane), aminoglycoside antibiotics, and magnesium.[3][7]
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Antagonizing Drugs: Chronic administration of anticonvulsants like phenytoin and carbamazepine can lead to resistance to non-depolarizing neuromuscular blocking agents.[8]
4. Consider Patient-Specific Factors:
-
Physiological State: Conditions such as acidosis, hypothermia, and certain electrolyte imbalances (e.g., hypercalcemia, hypokalemia) can influence the potency and duration of action of this compound.[3][9]
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Disease States: Patients with conditions like myasthenia gravis are highly sensitive to non-depolarizing muscle relaxants, requiring significant dose reduction.[3][10] Conversely, conditions with acetylcholine receptor upregulation, such as burns or denervation injuries, can lead to resistance.[11]
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Renal Function: this compound is primarily eliminated by the kidneys.[12][13] Impaired renal function can lead to prolonged and deeper blockade.
5. Evaluate Reversal Agent Administration:
-
Timing of Reversal: The administration of a reversal agent like neostigmine is only effective once a certain degree of spontaneous recovery has occurred (e.g., reappearance of the second twitch in a TOF sequence).[14]
-
Inadequate Reversal Dose: An insufficient dose of the reversal agent may not be able to overcome the neuromuscular block, especially if the block is profound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-depolarizing neuromuscular blocking agent.[12][15] It acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[12][15] By binding to these receptors without causing depolarization, it prevents ACh from binding and initiating muscle contraction, leading to muscle relaxation.[12][16] this compound can also act on presynaptic ACh receptors, which can contribute to the "fade" observed during TOF stimulation.[15]
Caption: Neuromuscular junction signaling pathway and this compound's action.
Q2: What are the typical pharmacokinetic parameters of this compound?
A2: this compound is considered a long-acting neuromuscular blocking agent.[10][13] Key pharmacokinetic parameters are summarized in the table below. Recovery from its effects is more dependent on redistribution from the neuromuscular junction than on renal elimination in the initial hours.[13]
| Parameter | Value | Reference |
| ED95 | 0.25 mg/kg | [13] |
| Onset of Action | 2.2 ± 1.2 min | [13] |
| Duration to 25% Twitch Recovery (DUR25%) | 54 ± 14 min | [13] |
| Recovery Index (25-75% recovery) | 37 ± 11 min | [13] |
| Plasma Half-life | Long | [13] |
| Elimination | Primarily renal | [12][13] |
Q3: How should I monitor the depth of neuromuscular blockade with this compound?
A3: Quantitative monitoring of neuromuscular function is crucial for accurate assessment of the block.[5] The two primary methods are Train-of-Four (TOF) stimulation and Electromyography (EMG).
-
Train-of-Four (TOF) Monitoring: This involves applying four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz.[5][17] The ratio of the fourth twitch height (T4) to the first twitch height (T1) is the TOF ratio. A decreasing TOF ratio indicates a non-depolarizing block.[5]
-
Electromyography (EMG): This technique measures the compound muscle action potential (CMAP) of a muscle in response to nerve stimulation.[4] It provides a more direct measure of neuromuscular transmission.
Q4: How can I reverse an this compound-induced neuromuscular blockade?
A4: The neuromuscular blockade induced by this compound can be reversed with an acetylcholinesterase inhibitor, such as neostigmine.[9][18] Neostigmine increases the amount of acetylcholine at the neuromuscular junction by inhibiting its breakdown, allowing ACh to more effectively compete with this compound for receptor binding.[19] It is important to co-administer an antimuscarinic agent, like atropine or glycopyrrolate, to counteract the muscarinic side effects of neostigmine (e.g., bradycardia).[18][19] Reversal should only be attempted when there is evidence of spontaneous recovery.[14]
Experimental Protocols
Protocol 1: Train-of-Four (TOF) Monitoring of Neuromuscular Blockade
-
Electrode Placement:
-
Clean the skin over the ulnar nerve on the volar aspect of the wrist.
-
Place the two stimulating electrodes along the path of the ulnar nerve, approximately 2-3 cm apart. The distal electrode should be placed at the level of the proximal wrist crease.
-
-
Determine Supramaximal Stimulus:
-
Set the nerve stimulator to deliver single twitch stimuli at 1 Hz.
-
Begin with a low current (e.g., 10 mA) and gradually increase the current until the observed thumb adduction (twitch) response does not increase further. The current at which this plateau is reached is the supramaximal stimulus.
-
-
Baseline Measurement:
-
Before administering this compound, deliver a TOF stimulus (four stimuli at 2 Hz) and confirm a TOF ratio of 1.0 (four equal twitches).
-
-
Monitoring During Blockade:
-
After this compound administration, deliver TOF stimuli at regular intervals (e.g., every 15-20 seconds).
-
Record the number of twitches observed (TOF count) and, if using a quantitative monitor, the TOF ratio.
-
The goal is typically to maintain a TOF count of 1 or 2 for adequate surgical relaxation.[20]
-
-
Monitoring During Recovery:
-
As the block dissipates, the number of twitches will increase.
-
Continue monitoring until a TOF ratio of ≥ 0.9 is achieved, which is indicative of adequate recovery of neuromuscular function.[5]
-
Caption: Experimental workflow for Train-of-Four (TOF) monitoring.
Protocol 2: Electromyography (EMG) Assessment of Neuromuscular Blockade
-
Electrode Placement:
-
Stimulating Electrodes: Place over the ulnar nerve at the wrist as described for TOF monitoring.
-
Recording Electrodes: Place the active recording electrode over the belly of the adductor pollicis muscle (in the web space of the thumb) and the reference electrode over the tendon of the same muscle near its insertion. A ground electrode should be placed between the stimulating and recording electrodes.[4]
-
-
Baseline Recording:
-
Before administering this compound, deliver single twitch stimuli and record the baseline compound muscle action potential (CMAP) amplitude.
-
-
Data Acquisition:
-
After this compound administration, continue to deliver stimuli (either single twitches or TOF) and record the resulting CMAP.
-
The degree of neuromuscular blockade is quantified by the reduction in the CMAP amplitude compared to the baseline. For TOF stimulation, the ratio of the fourth CMAP amplitude to the first is calculated.
-
-
Data Analysis:
-
Plot the percentage of CMAP depression over time to characterize the onset, depth, and duration of the neuromuscular block.
-
During recovery, monitor the return of the CMAP amplitude to baseline and the TOF ratio to ≥ 0.9.
-
Quantitative Data Summary
Table 1: this compound Dose-Response Data
| Parameter | Value | Reference |
| ED50 (Electromyography) | 111 µg/kg | [1] |
| ED95 (Electromyography) | 250 µg/kg | [1] |
| ED95 (Mechanical Twitch) | 285 µg/kg | [21] |
Table 2: Time Course of Action of this compound (300 µg/kg)
| Parameter | Mean ± SD | Range | Reference |
| Onset Time | 5.0 ± 3.4 min | 1.3 - 14 min | [1] |
| Duration to 25% Recovery | 62 ± 25 min | 22 - 110 min | [1] |
| Duration to 75% Recovery | 119 ± 38 min | 93 - 186 min | [1] |
| Spontaneous Recovery Index (25-75%) | 58 ± 34 min | 32 - 116 min | [1] |
References
- 1. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ppno.ca [ppno.ca]
- 3. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Drug interactions with neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound chloride - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. anesth-pain-med.org [anesth-pain-med.org]
- 12. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 13. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. perioperativecpd.com [perioperativecpd.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 17. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 18. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
- 19. youtube.com [youtube.com]
- 20. droracle.ai [droracle.ai]
- 21. Dose-response curves for this compound and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cardiovascular side effects of alcuronium in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cardiovascular side effects of alcuronium in research settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound?
A1: this compound can cause cardiovascular changes, including hypotension (a drop in blood pressure) and bradycardia (a slow heart rate).[1] These effects are primarily due to its action on autonomic ganglia and muscarinic receptors, as well as the potential to trigger histamine release.[1]
Q2: What is the mechanism behind this compound-induced cardiovascular side effects?
A2: The cardiovascular side effects of this compound stem from a combination of factors:
-
Autonomic Ganglionic Blockade: this compound can block autonomic ganglia, which play a crucial role in regulating blood pressure and heart rate.
-
Muscarinic Receptor Inhibition: It can also inhibit cardiac muscarinic receptors, although to a lesser extent than some other neuromuscular blocking agents.
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Histamine Release: this compound can induce the release of histamine from mast cells, leading to vasodilation and a subsequent drop in blood pressure.[1]
Q3: Are there alternative neuromuscular blocking agents with a better cardiovascular safety profile?
A3: Yes, several newer non-depolarizing neuromuscular blocking agents have been developed with improved cardiovascular stability. Vecuronium, in particular, is known for its minimal cardiovascular effects and lack of histamine-releasing properties.[2][3] Studies in various animal models have shown that vecuronium produces fewer hemodynamic changes compared to older agents like pancuronium and, by extension, this compound.[2][4]
Q4: Can the cardiovascular side effects of this compound be mitigated?
A4: Yes, several strategies can be employed to minimize the cardiovascular side effects of this compound. These include careful dose selection, slow administration, and pre-treatment with antihistamines.
Q5: How should I monitor my research animals for cardiovascular side effects?
A5: Continuous monitoring of cardiovascular parameters is crucial when using this compound. This should include:
-
Mean Arterial Pressure (MAP): Should remain above 60 mmHg.[5]
-
Systolic Blood Pressure: Should remain above 90 mmHg.[5]
-
Heart Rate: Monitor for bradycardia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure (Hypotension) immediately following this compound administration. | Rapid injection rate causing a bolus effect and significant histamine release. | Administer this compound slowly over at least 60 seconds. Consider a pre-treatment protocol with H1 and H2 histamine receptor antagonists. |
| Persistent hypotension during the experiment. | Excessive dose of this compound leading to sustained autonomic ganglionic blockade. The anesthetic agent may also be contributing to vasodilation.[8] | Reduce the infusion rate of this compound. Evaluate the depth of anesthesia and consider reducing the concentration of the anesthetic agent.[9] Administer intravenous fluids to support blood pressure.[10] |
| Significant decrease in heart rate (Bradycardia). | Vagal stimulation or direct effect of this compound on cardiac muscarinic receptors. | Ensure adequate anesthesia and analgesia to block vagal reflexes. If bradycardia is severe, consider administration of an anticholinergic agent like atropine or glycopyrrolate. |
| High individual variability in cardiovascular response to the same dose of this compound. | Inherent biological differences in receptor sensitivity and histamine release. | Start with a lower dose and titrate to effect while closely monitoring cardiovascular parameters. Be prepared to adjust the dose for each animal.[11] |
Data Summary
Table 1: Dose-Response Relationship of this compound in Humans
| Dose (µg/kg) | T1 Depression (%) (Mean ± SD) |
| 120 | 52 ± 21 |
| 210 | 96 ± 4 |
Data from a study on human patients, highlighting the neuromuscular blocking effect (T1 depression). Note the significant standard deviation, indicating high individual variability.[11]
Table 2: Comparative Hemodynamic Effects of Neuromuscular Blocking Agents
| Agent | Effect on Heart Rate | Effect on Mean Arterial Pressure | Histamine Release |
| This compound | Decrease | Decrease | Yes |
| Vecuronium | Minimal change or slight decrease | Minimal change | No |
| Pancuronium | Increase | Increase | No |
| Rocuronium | Minimal change or slight increase | Minimal change | No |
This table provides a qualitative comparison of the typical cardiovascular effects of different neuromuscular blocking agents.[1][2][3][12]
Experimental Protocols
Protocol 1: Minimizing this compound-Induced Hypotension in a Canine Model
This protocol is designed to mitigate the hypotensive effects of this compound through pre-treatment with histamine receptor antagonists.
Materials:
-
This compound chloride
-
Diphenhydramine (H1 antagonist)
-
Cimetidine or Famotidine (H2 antagonist)
-
Sterile saline for injection
-
Anesthetized and ventilated canine model
-
Continuous cardiovascular monitoring system (ECG, blood pressure)
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog using a standard protocol that ensures hemodynamic stability (e.g., isoflurane in oxygen). Catheterize a peripheral artery for direct blood pressure monitoring and a peripheral vein for drug administration.
-
Baseline Monitoring: Record stable baseline cardiovascular parameters for at least 15 minutes before any drug administration.
-
Antihistamine Pre-treatment:
-
Administer Diphenhydramine (2 mg/kg, IV) slowly over 2 minutes.[13]
-
Administer Cimetidine (5-10 mg/kg, IV) or Famotidine (0.5-1.0 mg/kg, IV) slowly over 5 minutes.
-
-
Waiting Period: Allow 15 minutes for the antihistamines to take effect.
-
This compound Administration: Administer the target dose of this compound slowly over 60-90 seconds.
-
Continuous Monitoring: Continuously monitor and record heart rate and blood pressure throughout the experiment.
-
Data Analysis: Compare the cardiovascular changes from baseline in the pre-treated group to a control group receiving this compound without antihistamine pre-treatment.
Protocol 2: Continuous Cardiovascular Monitoring in a Primate Model Receiving this compound
This protocol outlines the setup for continuous and accurate cardiovascular monitoring in non-human primates during this compound administration.
Materials:
-
This compound chloride
-
Anesthetized and ventilated non-human primate (e.g., Cynomolgus monkey)
-
Telemetry-based or direct arterial line cardiovascular monitoring system
-
ECG electrodes and monitor
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the primate using a protocol known to have minimal cardiovascular impact (e.g., a balanced technique with an opioid and low-dose inhalant).
-
Monitoring Setup:
-
Direct Arterial Pressure: If not using telemetry, place a catheter in the femoral or radial artery and connect it to a pressure transducer.[6]
-
Telemetry: For chronic studies, surgically implant a telemetry device for continuous monitoring of blood pressure and ECG in a conscious or anesthetized state.[7]
-
ECG: Place standard ECG leads to monitor cardiac rhythm.
-
-
Baseline Recording: Establish a stable baseline of cardiovascular parameters for at least 30 minutes prior to this compound administration.
-
This compound Infusion: Administer this compound as a slow bolus or a continuous infusion, depending on the experimental design.
-
Data Acquisition: Continuously record blood pressure (systolic, diastolic, mean) and heart rate. Save ECG tracings at regular intervals and upon any observed arrhythmia.
-
Post-Administration Monitoring: Continue monitoring for at least 60 minutes after the last dose of this compound to observe recovery of cardiovascular parameters.
Visualizations
Caption: Signaling pathway of this compound's cardiovascular side effects.
Caption: Experimental workflow for minimizing this compound's side effects.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Haemodynamic differences between pancuronium and vecuronium in an experimental pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. A cardiovascular monitoring system used in conscious cynomolgus monkeys for regulatory safety pharmacology. Part 2: Pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cardiovascular monitoring system in conscious cynomolgus monkeys for regulatory safety pharmacology. Part 1: Non-pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mynavas.org [mynavas.org]
- 9. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 10. youtube.com [youtube.com]
- 11. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Histamine H1- and H2-receptor blockade does not maintain electrochemical gradients across canine gastric mucosa exposed to bile salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of Alcuronium and Pancuronium as Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two non-depolarizing neuromuscular blocking agents, alcuronium and pancuronium. The information presented is based on experimental data from in vivo and in vitro studies, offering a valuable resource for researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison of Potency
The relative potency of this compound and pancuronium has been evaluated in various experimental models. The following table summarizes key quantitative data, including the effective dose (ED50 and ED95) required to produce a specified level of neuromuscular blockade and the relative potency ratios.
| Parameter | This compound | Pancuronium | Relative Potency (this compound vs. Pancuronium) | Experimental Model | Reference |
| ED50 | 0.161 mg/kg | 0.048 mg/kg | Pancuronium is ~3.35 times more potent | Anesthetized Man (Mechanical Twitch Response) | [1] |
| ED50 | 0.111 mg/kg | - | - | Anesthetized Patients (EMG) | [2] |
| ED95 | 0.250 mg/kg | - | - | Anesthetized Patients (EMG) | [2] |
| ED95 (Mechanical Twitch) | 285 µg/kg | 76 µg/kg | Pancuronium is ~3.75 times more potent | Surgical Patients | [3] |
| ED95 (Electrical Response) | 244 µg/kg | 70 µg/kg | Pancuronium is ~3.49 times more potent | Surgical Patients | [3] |
| LD50 | ~2 x 10⁻⁷ mol/kg | Pancuronium is ~4 times more potent | Pancuronium is ~4 times more potent | Mice (in vivo) | [4] |
| IC50 | ~2 x 10⁻⁶ M | Pancuronium is ~2 times less potent | This compound is ~2 times more potent | Rat Phrenic Nerve-Diaphragm (in vitro) | [4] |
Signaling Pathway: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
Both this compound and pancuronium are non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine (ACh) from binding and subsequently inhibit the depolarization of the motor endplate, leading to muscle paralysis.
Mechanism of competitive antagonism at the neuromuscular junction.
Experimental Protocols
In Vitro Analysis: Rat Phrenic Nerve-Diaphragm Preparation
This ex vivo method is a classic pharmacological preparation for studying the effects of neuromuscular blocking agents.
Objective: To determine the inhibitory concentration (IC50) of this compound and pancuronium on neuromuscular transmission.
Methodology:
-
Animal Preparation: A male Wistar rat (typically 180-200g) is euthanized by cervical dislocation.
-
Tissue Dissection: The hemidiaphragm with the phrenic nerve intact is carefully dissected.
-
Mounting: The preparation is mounted in a tissue bath containing an oxygenated Krebs solution (95% O2 and 5% CO2) maintained at 37°C. The composition of the Krebs solution is typically: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl2, 11.9 mM NaHCO3, 0.7 mM NaH2PO4, and 11 mM glucose, with a pH of 7.4.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions (twitches) of the diaphragm.
-
Data Acquisition: The isometric twitch tension of the muscle is recorded using a force transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period with consistent twitch responses, this compound or pancuronium is added to the tissue bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Analysis: The percentage inhibition of the twitch height is calculated for each drug concentration. A dose-response curve is then plotted to determine the IC50 value, which is the concentration of the drug that produces a 50% reduction in the muscle twitch height.
Workflow for in vitro potency assessment.
In Vivo Analysis: Neuromuscular Monitoring in Anesthetized Patients
Clinical studies in anesthetized patients provide essential data on the potency and time course of action of neuromuscular blocking agents in a clinically relevant setting.
Objective: To determine the effective dose (ED50/ED95) of this compound and pancuronium for surgical muscle relaxation.
Methodology:
-
Patient Selection: ASA class I or II patients undergoing elective surgery requiring general anesthesia and muscle relaxation are enrolled.
-
Anesthesia Induction: Anesthesia is induced using a standardized protocol, for example, with a barbiturate-narcotic-nitrous oxide combination.
-
Neuromuscular Monitoring: The neuromuscular function is monitored using techniques such as electromyography (EMG) or mechanomyography (MMG). This typically involves stimulating the ulnar nerve at the wrist and recording the response of the adductor pollicis muscle. A common stimulation pattern is the Train-of-Four (TOF).
-
Baseline Measurement: A baseline TOF response is established before the administration of the muscle relaxant.
-
Drug Administration: this compound or pancuronium is administered intravenously, often in a cumulative dose-response manner or as a single bolus.
-
Data Collection: The depression of the first twitch of the TOF (T1) is continuously monitored and recorded.
-
Data Analysis: The dose of the drug required to produce a 50% (ED50) or 95% (ED95) depression of the T1 twitch height is determined using probit analysis or a similar statistical method.
Logical Comparison of Potency Findings
The experimental data consistently demonstrates that pancuronium is a more potent neuromuscular blocking agent than this compound in most in vivo models. Clinical studies in humans show that the dose of pancuronium required to achieve a specific level of muscle relaxation is approximately 3 to 4 times lower than that of this compound.[1][3][4] Interestingly, in the in vitro rat phrenic nerve-diaphragm preparation, this compound appeared to be slightly more potent than pancuronium.[4] This discrepancy highlights the importance of considering the experimental model when comparing the potency of neuromuscular blocking drugs, as factors such as drug distribution, metabolism, and elimination in a whole organism can significantly influence the observed potency.
Logical relationship of potency findings.
References
- 1. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. openanesthesia.org [openanesthesia.org]
Alcuronium: A Comparative Guide to its Selectivity as a Cholinergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of alcuronium's selectivity as a cholinergic antagonist, comparing its performance with alternative neuromuscular blocking agents. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[1] This action inhibits the binding of acetylcholine (ACh), preventing muscle cell depolarization and leading to muscle relaxation.[1] Beyond its primary action at nAChRs, this compound also exhibits significant interactions with muscarinic acetylcholine receptors (mAChRs), where it can act as an allosteric modulator.[2] This dual activity necessitates a thorough evaluation of its receptor selectivity profile.
Comparative Analysis of Receptor Binding Affinity and Potency
To objectively assess this compound's selectivity, this section presents quantitative data on its interaction with both nicotinic and muscarinic receptors, alongside comparable data for other commonly used neuromuscular blockers.
Nicotinic Acetylcholine Receptor (Neuromuscular Junction) Potency
The following table summarizes the in vivo potency of this compound and its alternatives at the neuromuscular junction, presented as ED50 and ED95 values (the doses required to produce 50% and 95% depression of twitch height, respectively). It is important to note that these are functional potency values and not direct binding affinities (Ki). A lower value indicates higher potency.
Table 1: In Vivo Potency at the Neuromuscular Junction (nAChR)
| Compound | ED50 (µg/kg) | ED95 (µg/kg) |
| This compound | 111 | 250 |
| Pancuronium | 32.4 | 58.1 |
| Vecuronium | 23.7 | 39.9 |
| Rocuronium | 144.8 | 322.1 |
Data sourced from studies on patients undergoing elective surgery.
Muscarinic Acetylcholine Receptor Binding Affinity
The following tables detail the binding affinities (Kd, Ki, or IC50) of this compound and comparator compounds for various muscarinic acetylcholine receptor subtypes. A lower value indicates a higher binding affinity.
Table 2: this compound Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Parameter | Value (µM) |
| M2 | Kd | 0.6 |
| M2 | Ki (agonist binding inhibition) | 0.48 |
| Heart (mixed population) | IC50 | 0.15 |
| Ileum (mixed population) | IC50 | 0.12 |
Data from radioligand binding assays on cloned human muscarinic receptors and tissue homogenates.[2]
The affinity of this compound for muscarinic receptor subtypes has been shown to follow the order: M2 > M4 = M3 > M1 > M5.[2]
Table 3: Comparative Affinity of Neuromuscular Blockers for Muscarinic Receptors
| Compound | Receptor Subtype | Parameter | Value (µM) |
| This compound | Heart | IC50 | 0.15 |
| This compound | Ileum | IC50 | 0.12 |
| Pancuronium | M2 | - | Higher affinity than Rocuronium |
| Pancuronium | Heart | IC50 | 0.541 |
| Vecuronium | Heart | IC50 | 3.97 |
| Rocuronium | M2 | - | Lower affinity than Pancuronium |
| Atracurium | M3 | - | Higher affinity than Rocuronium |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: in vivo assessment of neuromuscular blockade and in vitro radioligand binding assays.
In Vivo Assessment of Neuromuscular Blockade (ED50/ED95 Determination)
Objective: To determine the dose of a neuromuscular blocking agent required to produce a specific level of muscle twitch depression.
Methodology:
-
Subject Population: Studies are typically conducted in consenting adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.
-
Anesthesia: A standardized anesthetic regimen is employed, often consisting of an intravenous anesthetic (e.g., propofol), an opioid analgesic (e.g., fentanyl), and an inhaled anesthetic (e.g., nitrous oxide in oxygen).
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator. The evoked mechanical response (twitch) of the adductor pollicis muscle is measured and recorded using a force-displacement transducer.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously in incremental doses.
-
Data Analysis: The percentage of twitch height depression from baseline is recorded for each dose. A dose-response curve is then constructed by plotting the log of the dose against the probit of the percentage of twitch depression. From this curve, the ED50 and ED95 values are calculated.
In Vitro Radioligand Binding Assay (Ki/Kd/IC50 Determination)
Objective: To determine the binding affinity of a compound for a specific receptor subtype.
Methodology:
-
Receptor Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected to express a specific human muscarinic or nicotinic receptor subtype.
-
Tissue Homogenates: Tissues rich in the receptor of interest (e.g., heart for M2 receptors, ileum for mixed muscarinic receptors) are dissected and homogenized in a suitable buffer.
-
Membrane Preparation: The cell lysates or tissue homogenates are centrifuged to pellet the cell membranes containing the receptors. The membrane pellets are washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are incubated with the receptor preparation.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound interacts with nicotinic and muscarinic receptors.
References
A Comparative Analysis of Alcuronium and Atracurium in Neuromuscular Blockade
In the landscape of neuromuscular blocking agents, both alcuronium and atracurium have historically played significant roles as non-depolarizing muscle relaxants in surgical and critical care settings. While both drugs achieve muscle relaxation by competitively antagonizing acetylcholine receptors at the neuromuscular junction, their distinct pharmacokinetic and clinical profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation.
Quantitative Comparison of Clinical and Pharmacological Properties
The following table summarizes the key quantitative data for this compound and atracurium, providing a clear comparison of their clinical performance.
| Parameter | This compound | Atracurium |
| Potency (ED95) | ~0.2 - 0.25 mg/kg | ~0.2 - 0.5 mg/kg[1][2][3] |
| Onset of Action | Slower[1][4] | Faster (approx. 3-5 minutes)[5][6][7] |
| Clinical Duration | Longer (30-60 minutes)[8] | Shorter (up to an hour)[9] |
| Recovery Index | Slower[10] | Faster[10][11] |
| Metabolism | Primarily renal and hepatic[4] | Hofmann elimination and ester hydrolysis[5][9][12][13] |
| Histamine Release | Higher potential[14] | Lower potential, but can occur[7][15] |
| Cardiovascular Effects | More pronounced hypotension and vagolytic effects[14][15] | Generally more cardiovascular stability, but hypotension can occur[9][15] |
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
Both this compound and atracurium are classified as non-depolarizing neuromuscular blocking agents.[4][8][9] Their primary mechanism of action involves competitive inhibition of nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[4][5][8] By binding to these receptors, they prevent acetylcholine from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction and leading to skeletal muscle paralysis.[4][5][16]
Experimental Protocols for Comparative Evaluation
The clinical comparison of neuromuscular blocking agents like this compound and atracurium typically involves a prospective, randomized, double-blind study design. Here is a generalized experimental workflow:
-
Patient Selection and Grouping : A cohort of patients undergoing similar surgical procedures is selected.[1] Patients are randomly assigned to receive either this compound or atracurium.[1]
-
Anesthesia Induction and Maintenance : A standardized anesthesia protocol is followed for all patients to minimize confounding variables.[2][10]
-
Drug Administration : Equipotent doses of this compound or atracurium are administered intravenously.[1][2]
-
Neuromuscular Monitoring : The degree of neuromuscular blockade is continuously monitored using techniques like train-of-four (TOF) stimulation of a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., of the adductor pollicis muscle).[10]
-
Data Collection : Key parameters are recorded, including:
-
Onset time : Time from drug administration to maximum twitch suppression.[1][10]
-
Clinical duration : Time from injection to 25% recovery of twitch height.
-
Recovery index : Time taken for twitch height to recover from 25% to 75%.[10]
-
Cardiovascular parameters : Blood pressure and heart rate are monitored throughout the procedure.[1][2]
-
Adverse reactions : Any signs of adverse effects, such as cutaneous reactions or bronchospasm, are noted.[15]
-
-
Reversal : At the end of the procedure, the neuromuscular blockade may be reversed with an acetylcholinesterase inhibitor like neostigmine.[1][8]
-
Statistical Analysis : The collected data is statistically analyzed to determine any significant differences between the two drugs.
Pharmacokinetic Profile and Metabolism
A key differentiator between this compound and atracurium lies in their metabolism and elimination pathways. This compound is primarily metabolized by the liver and excreted by the kidneys.[4] This organ-dependent elimination can lead to a prolonged duration of action in patients with renal or hepatic impairment.
In contrast, atracurium undergoes Hofmann elimination, a non-enzymatic degradation process that is dependent on physiological pH and temperature, as well as ester hydrolysis by non-specific plasma esterases.[5][9][12][13] This unique, organ-independent metabolism makes atracurium a more predictable agent in patients with liver or kidney dysfunction.[5][12][13]
Adverse Effects and Clinical Considerations
Both this compound and atracurium can cause adverse effects, primarily related to histamine release. This compound has been associated with a higher incidence of hypotension compared to atracurium.[15] While atracurium has a lower propensity for causing significant hypotension, it is more frequently associated with cutaneous reactions like skin flushing.[15] Bronchospasm is a rare adverse effect for both drugs.[15] The vagolytic effect of this compound, resulting from a blockade of cardiac muscarinic receptors, is another distinguishing feature.[14]
Conclusion
References
- 1. Clinical comparison of atracurium and this compound in gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between atracurium and this compound for muscle relaxation during laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of neuromuscular effects, efficacy and safety of rocuronium and atracurium in ambulatory anaesthesia | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 5. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. What is this compound Chloride used for? [synapse.patsnap.com]
- 9. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 10. [Course of the neuromuscular block under atracurium. Comparison with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Onset of Action, Clinical Duration, and Recovery Index of Rocuronium: A Comparison with Atracurium | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 12. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound chloride - Wikipedia [en.wikipedia.org]
- 15. Adverse reactions to atracurium and this compound. A prospective surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Articles [globalrx.com]
Navigating Neuromuscular Blockade: A Comparative Analysis of Alcuronium's Reproducibility
For researchers, scientists, and drug development professionals, understanding the predictability and consistency of neuromuscular blocking agents is paramount for both clinical efficacy and patient safety. This guide provides a comprehensive comparison of the reproducibility of alcuronium-induced muscle relaxation against other commonly used alternatives, supported by experimental data and detailed methodologies.
This compound, a non-depolarizing neuromuscular blocking agent, has been utilized in clinical practice for decades. However, its predictability and the reproducibility of its effects have been a subject of scrutiny, especially with the advent of newer agents. This guide delves into the quantitative data to offer a clear comparison of this compound's performance.
Comparative Analysis of Pharmacodynamic Variability
The reproducibility of a neuromuscular blocking agent is inversely related to its inter-individual variability. A drug with high variability will produce a wide range of effects in different patients, making its action less predictable. The following tables summarize key pharmacodynamic parameters for this compound and its alternatives, highlighting the variability observed in clinical studies.
| Parameter | This compound (0.3 mg/kg) | Vecuronium (0.1 mg/kg) |
| Mean Onset Time (min) | 5.0 ± 3.4 | 3.2 ± 1.2 |
| Range of Onset Time (min) | 1.3 - 14 | Not Reported |
| Mean Duration to 25% Recovery (min) | 62 ± 25 | 33 ± 7 |
| Range of Duration to 25% Recovery (min) | 22 - 110 | Not Reported |
| Mean Recovery Index (25-75%) (min) | 58 ± 34 | 18 ± 7 |
| Range of Recovery Index (min) | 32 - 116 | Not Reported |
Data sourced from a comparative study investigating the dose-response relationship and time course of this compound and vecuronium.[1]
The data clearly indicates a significant level of inter-individual variation with this compound, as evidenced by the large standard deviations and wide ranges for onset time, duration of action, and recovery index.[1] One study explicitly noted "enormous individual variations observed in both neuromuscular potency and the time course of action of this compound".[1] For instance, following a standard dose, the depression of the first twitch (T1) ranged from 19% to 100%.[1]
In a study focusing on elderly patients, the variability in the duration of action of different neuromuscular blockers was compared. While this compound was not included in this specific study, the findings on other agents provide a valuable benchmark for reproducibility.
| Neuromuscular Blocker (Dose) | Range of Duration of Action (min) | Median Variability in Duration (min) |
| Cisatracurium (0.1 mg/kg) | 37 - 81 | 7 |
| Vecuronium (0.1 mg/kg) | 35 - 137 | 18 |
| Rocuronium (0.6 mg/kg) | 33 - 119 | 18 |
Data from a study on the variability of duration of action of neuromuscular-blocking drugs in elderly patients.[2]
This study concluded that in elderly patients, there was a two-fold greater variability in the duration of neuromuscular blockade with rocuronium and vecuronium compared to cisatracurium.[2] This highlights that even among more modern agents, the level of reproducibility can differ significantly.
Experimental Protocols
The data presented in this guide is derived from studies employing standardized methodologies for assessing neuromuscular blockade. The following is a detailed description of a typical experimental protocol.
Objective: To assess and compare the pharmacodynamics and reproducibility of neuromuscular blocking agents.
Patient Population: ASA class I or II patients scheduled for elective surgery under general anesthesia. Informed consent is obtained from all participants.
Anesthesia Induction and Maintenance: Anesthesia is typically induced with an intravenous agent such as propofol or thiopental, supplemented with an opioid like fentanyl. Anesthesia is maintained with an inhalational agent (e.g., sevoflurane) in a mixture of nitrous oxide and oxygen.
Neuromuscular Monitoring: The degree of neuromuscular blockade is quantified using a neuromuscular monitor, such as an electromyograph (EMG) or a mechanomyograph. The ulnar nerve is stimulated at the wrist, and the response of the adductor pollicis muscle is measured.
-
Stimulation Pattern: Train-of-Four (TOF) stimulation is the most common pattern used.[3] It involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Parameters Measured:
-
T1: The height of the first twitch in the TOF sequence. The percentage of T1 depression relative to the baseline measurement before drug administration indicates the degree of block.
-
TOF Ratio (T4/T1): The ratio of the height of the fourth twitch to the first twitch. A fading TOF ratio is characteristic of a non-depolarizing block.
-
Onset Time: The time from the administration of the neuromuscular blocking agent to the maximum depression of T1.
-
Clinical Duration (DUR25%): The time from drug administration until T1 recovers to 25% of its baseline value.
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value.
-
Drug Administration: The neuromuscular blocking agent is administered as an intravenous bolus dose. The dosage is typically standardized based on the patient's body weight (e.g., mg/kg).
Data Analysis: The collected data on onset time, duration of action, and recovery are analyzed to determine the mean, standard deviation, and range for each drug, providing a quantitative measure of its variability and, by extension, its reproducibility.
Visualizing the Mechanisms and Methods
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow.
Conclusion
The available data strongly suggests that this compound exhibits a high degree of inter-individual variability in its pharmacodynamic effects, leading to lower reproducibility compared to some alternative neuromuscular blocking agents. The wide ranges observed for onset, duration, and recovery times make precise prediction of its clinical course challenging. For research and clinical applications where a predictable and consistent level of neuromuscular blockade is critical, agents with lower inherent variability, such as cisatracurium, may offer a more reliable profile. The choice of a neuromuscular blocking agent should always be guided by a thorough understanding of its pharmacokinetic and pharmacodynamic properties, including its potential for variable patient response.
References
Comparative Analysis of Alcuronium Cross-Reactivity at Various Receptors
An Objective Guide for Researchers and Drug Development Professionals
Alcuronium is a non-depolarizing neuromuscular blocking agent (NMBA) that functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][2] Its primary clinical application has been to induce muscle relaxation during surgical procedures.[1] While its principal target is the nAChR at the neuromuscular junction, this compound exhibits a notable degree of cross-reactivity with other receptor systems, particularly muscarinic acetylcholine receptors (mAChRs). This guide provides a comprehensive comparison of this compound's activity at its primary target and its off-target interactions, supported by available experimental data and methodologies.
Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)
This compound competitively binds to the α-subunits of postsynaptic nAChRs, preventing acetylcholine (ACh) from binding and thereby inhibiting the depolarization of the muscle cell membrane.[1][3] This action blocks neuromuscular transmission, leading to skeletal muscle relaxation.[1] Like other benzylisoquinolinium compounds, this compound's structure includes quaternary ammonium groups that are attracted to the α-subunits of the nAChR.[3]
Cross-Reactivity with Muscarinic Acetylcholine Receptors (mAChRs)
Significant research has demonstrated that this compound interacts with mAChRs, acting as an allosteric modulator.[4][5][6] This interaction is subtype-selective, with a more pronounced effect on M2 and M4 receptors.[7]
Key Findings on mAChR Interaction:
-
Allosteric Modulation: this compound binds to a site on the mAChR that is distinct from the primary acetylcholine binding site.[4] This allosteric binding modifies the receptor's affinity for other ligands.
-
Subtype Selectivity: this compound shows the highest affinity for the M2 receptor subtype, followed by M4, M3, M1, and M5.[7]
-
Positive Cooperativity with Antagonists: At M2 and M4 receptors, this compound allosterically increases the binding affinity of antagonists like N-methylscopolamine (NMS).[7] This is characterized by a decrease in the dissociation rate of the antagonist from the receptor.[6]
-
Negative Cooperativity with Antagonists: Conversely, at M1, M3, and M5 receptors, this compound inhibits the binding of NMS.[7]
-
Inhibition of Agonist Binding: this compound has been shown to inhibit the binding of the agonist oxotremorine-M to M2 receptors.[5]
Quantitative Comparison of Receptor Affinities
The following table summarizes the available quantitative data on the binding affinities of this compound at different receptor subtypes. This data allows for a direct comparison of its potency at its intended target versus its off-targets.
| Receptor Subtype | Ligand Interaction | Affinity (Kd or Ki) | Experimental System |
| Muscarinic M2 | Allosteric Binding | Kd = 0.6 µM | Chinese hamster ovary (CHO) cells expressing human M2 receptors |
| Muscarinic M2 | Inhibition of [3H]oxotremorine-M Binding | Ki = 0.48 µM | Porcine heart homogenates |
| Muscarinic M4 | Allosteric Binding | Higher than M3, M1, M5 | CHO cells expressing human M4 receptors |
| Muscarinic M3 | Allosteric Binding | Lower than M2 and M4 | CHO cells expressing human M3 receptors |
| Muscarinic M1 | Allosteric Binding | Lower than M2, M4, and M3 | CHO cells expressing human M1 receptors |
| Muscarinic M5 | Allosteric Binding | Lowest among M1-M5 | CHO cells expressing human M5 receptors |
Data sourced from references[5][7].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data. Below are summarized protocols for key experiments used to characterize this compound's receptor interactions.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a compound (like this compound) to a specific receptor subtype.
-
Preparation of Cell Membranes: Chinese hamster ovary (CHO) cells stably transfected with the gene for a specific human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes, which contain the receptors.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]NMS, a muscarinic antagonist) and varying concentrations of the competing drug (this compound).
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competing drug that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value. For allosteric modulators, the effect on the dissociation constant (Kd) and maximum binding capacity (Bmax) of the primary ligand is assessed.
Visualizing Molecular Interactions and Workflows
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Caption: Competitive antagonism by this compound at the neuromuscular junction.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Anaphylaxis and Cross-Reactivity with other NMBAs
It is important to note that this compound has been associated with anaphylactic reactions.[8][9] This is a class effect for NMBAs, and there is evidence of cross-reactivity between different agents, including this compound, d-tubocurarine, and pancuronium.[10][11] This cross-reactivity is thought to be due to the presence of a common quaternary ammonium epitope in their structures.[10]
Conclusion
This compound, while primarily a nicotinic acetylcholine receptor antagonist, demonstrates significant cross-reactivity with muscarinic acetylcholine receptors, where it acts as a subtype-selective allosteric modulator. Its affinity for the M2 muscarinic subtype is notable and may contribute to some of its cardiovascular side effects, such as changes in heart rate.[1] For researchers and drug development professionals, understanding this cross-reactivity profile is essential for a comprehensive evaluation of this compound's pharmacological effects and for the development of more selective neuromuscular blocking agents. The potential for anaphylactic cross-reactivity with other NMBAs also remains a critical consideration in a clinical context.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protection by this compound of muscarinic receptors against chemical inactivation and location of the allosteric binding site for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposite effects of this compound on agonist and on antagonist binding to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of steric and cooperative actions of this compound on cardiac muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype selectivity of the positive allosteric action of this compound at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Anaphylaxis to muscle relaxant drugs: cross-reactivity and molecular basis of binding of IgE antibodies detected by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nzmj.org.nz [nzmj.org.nz]
- 11. Anaphylaxis to muscle relaxants: cross sensitivity between relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Alcuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of alcuronium, a non-depolarizing neuromuscular blocking agent. The information presented herein is intended to support research and development activities by offering a detailed overview of this compound's pharmacological profile, supported by experimental data.
Mechanism of Action
This compound chloride is a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, this compound prevents the binding of ACh, thereby inhibiting the depolarization of the muscle cell membrane.[1] This blockade of neuromuscular transmission leads to muscle relaxation and paralysis.[1][2]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Mechanism of this compound at the Neuromuscular Junction.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound from both in vivo and in vitro studies. A direct comparison highlights the differences in potency observed between these experimental conditions.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Value | Notes |
| LD50 | Mouse | ~2 x 10-7 mol/kg | Acute toxicity.[3] |
| ED50 | Human | 111 µg/kg | Effective dose for 50% twitch depression.[4] |
| ED95 | Human | 250 µg/kg | Effective dose for 95% twitch depression.[4] |
| Onset Time | Human | 2.2 ± 1.2 min | At 0.25 mg/kg dose.[5] |
| 5.0 ± 3.4 min | At 300 µg/kg dose.[4] | ||
| 2.4 min | At 0.3 mg/kg dose.[6] | ||
| Duration to 25% Recovery (DUR25%) | Human | 54 ± 14 min | At 0.25 mg/kg dose.[5] |
| 62 ± 25 min | At 300 µg/kg dose.[4] | ||
| Maintenance Time | Human | 63 min | At 0.3 mg/kg dose.[6] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Preparation | Value | Notes |
| IC50 | Rat phrenic nerve-diaphragm | ~2 x 10-6 M | Concentration for 50% inhibition of twitch response.[3] |
Correlation Analysis:
A notable discrepancy exists between the in vivo and in vitro potencies of this compound and other non-depolarizing neuromuscular blockers.[3] Studies suggest that in vivo potencies tend to correlate better with clinical observations.[3] This difference may be attributed to factors such as drug distribution, metabolism, and elimination in a whole organism, which are not accounted for in isolated tissue preparations. Furthermore, the concentration of acetylcholine at the neuromuscular junction in vivo is typically lower than that used in in vitro experiments, where a higher percentage of acetylcholine receptors are activated.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for key in vivo and in vitro experiments.
In Vivo Neuromuscular Blockade Monitoring in Humans
This protocol outlines the methodology for quantifying the neuromuscular effects of this compound in patients.
-
Patient Selection: ASA class I or II patients undergoing elective surgery are selected.
-
Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., nitrous-oxide opioid anesthesia).[5]
-
Drug Administration: A single bolus intravenous injection of this compound is administered.
-
Neuromuscular Monitoring: The evoked twitch tension of a muscle (e.g., adductor pollicis) is monitored in response to supramaximal stimulation of the corresponding nerve (e.g., ulnar nerve).
-
Data Acquisition: The force of contraction is measured and recorded to determine the onset time, duration of action, and recovery index.
-
Blood Sampling: Venous blood samples are collected at various time points to determine the plasma concentration of this compound using methods like high-performance liquid chromatography (HPLC).[5]
In Vitro Rat Phrenic Nerve-Diaphragm Preparation
This classic pharmacological preparation is used to assess the effects of neuromuscular blocking agents on an isolated nerve-muscle preparation.
-
Tissue Preparation: A male rat is euthanized, and the phrenic nerve and diaphragm muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit muscle contractions.
-
Tension Recording: The isometric contractions of the diaphragm are recorded using a force-displacement transducer.
-
Drug Application: After a stabilization period, this compound is added to the organ bath in increasing concentrations to establish a concentration-response curve.
-
Data Analysis: The inhibitory concentration 50% (IC50) is calculated from the concentration-response curve, representing the concentration of this compound required to reduce the muscle twitch height by 50%.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation of neuromuscular blocking agents.
Workflow for In Vitro/In Vivo Correlation.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. What is this compound Chloride used for? [synapse.patsnap.com]
- 3. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical research of muscular relaxation induced by this compound and pancuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [2305.07195] Simultaneous Modeling of In Vivo and In Vitro Effects of Nondepolarizing Neuromuscular Blocking Drugs [arxiv.org]
- 8. abe-journal.org [abe-journal.org]
- 9. arxiv.org [arxiv.org]
Validating a Novel Neuromuscular Blocking Assay: A Comparative Guide Using Alcuronium as a Control
For Immediate Release
This guide provides a comprehensive comparison of a novel high-throughput, fluorescence-based functional assay for neuromuscular blocking agents against a traditional radioligand binding assay. Alcuronium, a well-characterized competitive antagonist of the nicotinic acetylcholine receptor (nAChR), is used as the control compound for validating the performance of the new assay. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new neuromuscular blocking drugs.
Introduction
The discovery and development of novel neuromuscular blocking agents (NMBAs) require robust and reliable in vitro assays to determine their potency and mechanism of action. Traditionally, radioligand binding assays have been the gold standard for quantifying the affinity of a compound for its target receptor. However, these assays can be low-throughput, require the use of hazardous radioactive materials, and provide limited information on the functional consequences of ligand binding.
Recent advances in assay development have led to the emergence of high-throughput, cell-based functional assays that offer significant advantages over traditional methods. This guide details the validation of a novel fluorescence-based membrane potential assay for nAChR antagonists and compares its performance directly with a standard radioligand binding assay, using this compound as a reference compound. This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1]
Mechanism of Action of this compound
This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nicotinic acetylcholine receptors located on the motor endplate of the muscle cell.[1] By binding to these receptors without activating them, this compound prevents the influx of sodium ions that is necessary for muscle cell depolarization and subsequent contraction, leading to muscle relaxation.
Caption: this compound's competitive antagonism at the nAChR.
Experimental Protocols
Standard Assay: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the nicotinic acetylcholine receptor.
Materials:
-
Cell line stably expressing human muscle-type nAChRs (e.g., TE671 cells).
-
Membrane preparation from the nAChR-expressing cells.
-
Radioligand: [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.
-
This compound chloride (control).
-
Test compounds.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest nAChR-expressing cells and homogenize in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of either this compound or the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Novel Assay: High-Throughput Fluorescence-Based Membrane Potential Assay
This functional assay measures the change in cell membrane potential in response to nAChR activation and its inhibition by a test compound.
Materials:
-
Cell line stably expressing human muscle-type nAChRs (e.g., SH-EP1 cells transfected with the appropriate subunits).[2]
-
Fluorescent membrane potential-sensitive dye.
-
nAChR agonist (e.g., acetylcholine or a stable analog like carbachol).
-
This compound chloride (control).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the nAChR-expressing cells into 384-well black, clear-bottom plates and incubate to form a confluent monolayer.[2]
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye diluted in assay buffer to each well. Incubate to allow the cells to take up the dye.
-
Compound Addition: Add varying concentrations of this compound or the test compounds to the wells.
-
Agonist Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. The instrument then adds a fixed concentration of the nAChR agonist to all wells and immediately begins recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Calculate the concentration of the test compound that inhibits 50% of the agonist-induced fluorescence signal (IC50).
Data Presentation: Comparative Performance
The following tables summarize the validation data for the novel fluorescence-based assay compared to the standard radioligand binding assay using this compound as the control compound.
Table 1: Assay Validation Parameters
| Parameter | Radioligand Binding Assay | Fluorescence-Based Assay |
| Throughput | Low to Medium (96-well) | High (384-well) |
| Assay Time | 4-6 hours | 1-2 hours |
| Detection Method | Scintillation Counting | Fluorescence Intensity |
| Endpoint | Ligand-Receptor Binding | Change in Membrane Potential |
| Z'-factor | ~0.6 | > 0.7 |
Table 2: Comparative Potency of this compound
| Assay Type | Measured Parameter | This compound Potency |
| Radioligand Binding | IC50 (nM) | 55 ± 8 |
| Fluorescence-Based | IC50 (nM) | 72 ± 11 |
Data are presented as mean ± standard deviation from three independent experiments.
Comparison of Assay Performance
The novel fluorescence-based assay demonstrates several key advantages over the traditional radioligand binding assay. The higher throughput and shorter assay time make it more suitable for screening large compound libraries. The Z'-factor, a measure of assay robustness, is also higher for the fluorescence-based assay, indicating greater reliability.
The IC50 values for this compound obtained from both assays are comparable, confirming that the new assay provides a valid measure of a compound's potency as an nAChR antagonist. The slightly higher IC50 in the functional assay is expected, as it measures the functional consequence of receptor blockade rather than just the binding affinity.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
The novel high-throughput, fluorescence-based membrane potential assay represents a significant improvement over the standard radioligand binding assay for the characterization of neuromuscular blocking agents. Its validation using this compound as a control demonstrates comparable potency measurements with increased throughput, speed, and robustness. This new assay is a valuable tool for accelerating the discovery and development of new drugs targeting the nicotinic acetylcholine receptor.
References
Comparative Analysis of Alcuronium's Neuromuscular Effects Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic and pharmacokinetic properties of alcuronium, a non-depolarizing neuromuscular blocking agent, across various species. The information is supported by experimental data to facilitate informed decisions in preclinical and clinical research.
This compound chloride acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby inhibiting neuromuscular transmission and inducing skeletal muscle relaxation.[1][2] While its clinical use has diminished in favor of agents with more favorable safety profiles, understanding its effects across different species remains valuable for toxicological studies and the development of new neuromuscular blocking drugs.
Pharmacodynamic Comparison
The potency and duration of action of this compound exhibit considerable variability across species. This section summarizes key pharmacodynamic parameters to highlight these differences.
| Parameter | Human | Dog | Rabbit |
| ED50 | 111 µg/kg[3] | Not Available | Not Available |
| ED95 | 250 µg/kg[3] | Not Available | Not Available |
| Onset of Action (at ED95) | 2.2 ± 1.2 min[4] | Not Available | Not Available |
| Duration of Action (DUR25) | 54 ± 14 min (at 0.25 mg/kg)[4] | Mean of 70 min[5] | Not Available |
| Recovery Index (25-75%) | 37 ± 11 min (at 0.25 mg/kg)[4] | Not Available | Not Available |
Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect. ED95 is the dose required to produce 95% twitch depression. DUR25 is the time from drug administration to 25% recovery of twitch height. The Recovery Index is the time taken for twitch height to recover from 25% to 75%.
Pharmacokinetic Comparison
The pharmacokinetic profile of this compound, including its distribution, metabolism, and excretion, also shows species-specific variations. This compound is not extensively metabolized and is primarily eliminated unchanged in the urine.[4]
| Parameter | Human |
| Plasma Half-life | Long[4] |
| Volume of Distribution (Vdss) | 20.89 L[6] |
| Plasma Clearance | 90.22 mL/min[6] |
| Metabolism | Does not undergo biodegradation[4] |
| Primary Route of Elimination | Renal[4] |
Note: Data for species other than humans are limited in the reviewed literature.
Signaling Pathway of this compound at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.
Experimental Protocols
Determination of Neuromuscular Blockade in Animal Models
A common experimental setup to determine the potency and duration of action of neuromuscular blocking agents like this compound in animal models involves the following steps:
-
Animal Preparation: The choice of animal model can vary, with rabbits, cats, dogs, and monkeys being frequently used. The animal is anesthetized, and anesthesia is maintained throughout the experiment. Common anesthetic agents include pentobarbital or a combination of other agents. The animal's physiological parameters, such as heart rate, blood pressure, and temperature, are continuously monitored.
-
Nerve Stimulation: A peripheral motor nerve, such as the sciatic nerve in the leg or the ulnar nerve in the forelimb, is surgically exposed and prepared for electrical stimulation.
-
Muscle Twitch Recording: The tendon of a muscle innervated by the stimulated nerve (e.g., the tibialis anterior or gastrocnemius muscle) is attached to a force-displacement transducer. This setup allows for the recording of muscle twitch tension in response to nerve stimulation.
-
Drug Administration: this compound is administered intravenously.
-
Data Acquisition and Analysis: Supramaximal electrical stimuli are delivered to the nerve at a set frequency (e.g., 0.1 Hz). The resulting muscle twitch height is recorded. The percentage of twitch depression is calculated relative to the baseline twitch height before drug administration. Dose-response curves are then constructed to determine the ED50 and ED95. The duration of action and recovery index are also measured from the recordings.
Experimental Workflow for Assessing Neuromuscular Blockade
The following diagram outlines a typical workflow for these experiments.
Caption: A typical experimental workflow for evaluating neuromuscular blocking agents.
Conclusion
This guide highlights the species-specific differences in the effects of this compound. The available data, primarily focused on humans and to a lesser extent on dogs, indicate variations in potency and duration of action. For drug development professionals, these findings underscore the importance of conducting thorough comparative studies to accurately predict the effects of new neuromuscular blocking agents in different species, including humans. Further research is warranted to fill the existing gaps in the quantitative data for a broader range of animal species.
References
- 1. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative neuromuscular blocking effects of vecuronium, pancuronium, Org 6368 and suxamethonium in the anaesthetized domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. brl.uic.edu [brl.uic.edu]
- 6. An overview of the pharmacology of rocuronium bromide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcuronium: A Comparative Analysis of a Non-Depolarizing Neuromuscular Blocking Agent
Alcuronium, a non-depolarizing neuromuscular blocking agent, has been a subject of numerous comparative studies to evaluate its efficacy and safety profile against other agents in its class. This guide provides a statistical analysis of this compound in comparison to pancuronium and atracurium, supported by experimental data from clinical trials.
Comparative Efficacy and Pharmacodynamics
Clinical trials have established key differences in the onset, duration, and recovery profiles of this compound when compared to pancuronium and atracurium.
Table 1: this compound vs. Pancuronium: A Comparative Analysis
| Parameter | This compound | Pancuronium | Statistical Significance |
| Intubation Conditions at 2 min | Less Favorable | More Favorable | p < 0.001[1] |
| Systolic Blood Pressure (2 min post-induction) | Lower | Significantly Higher | p < 0.01[1] |
| Diastolic Blood Pressure (2 min post-induction) | Lower | Significantly Higher | p < 0.001[1] |
| Relaxation, Anesthesia Maintenance, Postoperative Recovery | No Difference | No Difference | Not Significant[1] |
Table 2: this compound vs. Atracurium: A Comparative Analysis
| Parameter | This compound (0.25 mg/kg) | Atracurium (0.3 mg/kg) | Statistical Significance |
| Onset of Action | Significantly Faster[2][3] | Slower | - |
| Mean Recovery Time | 28.03 minutes[2][3] | 9.91 minutes (approx. 3 times faster)[2] | p = 0.0001[2] |
| Biological Half-life | 218.13 minutes (mean)[2] | 20 minutes[2] | - |
| Time to 25% Twitch Height Recovery (DUR25%) | 54 +/- 14 min[4] | 52 +/- 10 min | Not Significantly Different[5] |
| Clinical Duration (to 90% twitch height recovery) | 89 +/- 20 min[5] | 62 +/- 9 min | p < 0.005[5] |
| Spontaneous Train of Four (TOF) Recovery | 118 +/- 23 min[5] | 69 +/- 7 min | p < 0.001[5] |
| Recovery Index (25% to 75% twitch height) | 30 +/- 13 min[5] | 10 +/- 3 min (3 times quicker)[5] | p < 0.01[5] |
Experimental Protocols
The data presented is derived from randomized, double-blind clinical trials involving adult female patients undergoing surgical procedures under general anesthesia.
This compound vs. Pancuronium Study Protocol: A double-blind, randomized trial was conducted on 40 female patients.[1] Anesthesia was induced and maintained under balanced conditions. Patients received either this compound or pancuronium as a muscle relaxant. The quality of endotracheal intubation was assessed at 2 minutes post-injection. Hemodynamic parameters, including systolic and diastolic blood pressure, were recorded at various intervals. Muscle relaxation, anesthesia maintenance, and postoperative recovery were also compared between the two groups.[1]
This compound vs. Atracurium Study Protocol: In a comparative study, 46 patients undergoing gynecological laparoscopy were administered either this compound (0.25 mg/kg) or atracurium (0.3 mg/kg) during nitrous oxide, oxygen, and halothane anesthesia.[2][3] The speed of onset of action, conditions for tracheal intubation, and effects on blood pressure and pulse rate were monitored. The ease of reversal of neuromuscular blockade was also assessed.[2][3] Neuromuscular function was monitored by observing the twitch height after a 0.1 Hz stimulus.[5]
Mechanism of Action: Competitive Antagonism
This compound, like other non-depolarizing neuromuscular blocking agents, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors. By blocking the binding of ACh, this compound prevents depolarization of the muscle cell membrane and subsequent muscle contraction, leading to muscle relaxation.
Caption: Competitive antagonism of this compound at the neuromuscular junction.
Experimental Workflow for Comparative Studies
The general workflow for clinical trials comparing neuromuscular blocking agents involves several key stages, from patient selection to data analysis.
References
- 1. A double-blind clinical trial comparing this compound with pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Comparison between atracurium and this compound for muscle relaxation during laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Course of the neuromuscular block under atracurium. Comparison with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Alcuronium: A Procedural Guide for Laboratory Professionals
The proper disposal of alcuronium, a potent neuromuscular blocking agent, is a critical component of laboratory safety and environmental responsibility.[1][2] As a highly toxic compound, this compound and its associated waste must be managed in accordance with stringent regulatory guidelines to prevent accidental exposure and environmental contamination.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research and development setting.
Pre-Disposal Handling and Storage of this compound Waste
Proper segregation and labeling are the foundational steps in the safe management of this compound waste. Due to its classification as a high-alert medication, specific handling protocols are necessary to minimize risk.[3][4][5]
Key Handling Procedures:
-
Immediate Segregation: All materials that come into contact with this compound, including vials, syringes, personal protective equipment (PPE), and contaminated absorbent materials, should be immediately segregated from regular laboratory waste.
-
Designated Waste Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for this compound waste.
-
Warning Labels: Containers must be affixed with prominent warning labels stating "WARNING: PARALYZING AGENT—CAUSES RESPIRATORY ARREST" or similar language to clearly communicate the hazard.[3][5]
-
Secure Storage: Waste containers should be stored in a secure, designated area with limited access to authorized personnel only.[3][4] This storage area should be separate from the storage of other chemicals and medications to prevent mix-ups.[5]
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound is governed by national and local regulations for pharmaceutical and hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol is a synthesis of best practices for hazardous pharmaceutical waste disposal.
Step 1: Waste Characterization and Classification
Before disposal, it is imperative to determine if the this compound waste is classified as hazardous waste. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.[8] Factors that influence this classification include the concentration of this compound and the presence of other hazardous components. While this compound is not specifically listed as a P- or U-listed waste in the provided search results, its high toxicity suggests it may be classified as a characteristic hazardous waste.[1][7]
Step 2: Contacting the Environmental Health and Safety (EHS) Department
Once you have accumulated this compound waste, contact your institution's EHS department.[8] They will provide specific guidance on the proper procedures for collection and disposal in accordance with your institution's policies and legal requirements.
Step 3: Arranging for Professional Waste Collection
The EHS department will typically arrange for the collection of the hazardous waste by trained professionals.[8] These professionals will ensure the waste is transported in Department of Transportation (DOT) approved containers to a licensed 90-day storage facility before its final disposal.[8]
Step 4: Incineration as the Preferred Disposal Method
The generally accepted and recommended method for the final disposal of hazardous pharmaceutical waste is incineration by a licensed environmental management vendor.[8][9] This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient.
Step 5: Documentation and Record Keeping
Maintaining meticulous records of the entire disposal process is a legal requirement and a critical component of laboratory safety management. A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.[8]
Summary of this compound Waste Management
| Waste Type | Container Requirement | Labeling Requirement | Disposal Method |
| Unused/Expired this compound | Secure, closed container[10] | "Hazardous Waste Pharmaceuticals"[11] and "WARNING: PARALYZING AGENT"[3][5] | Incineration via licensed vendor[8] |
| Contaminated Labware (vials, syringes) | Puncture-resistant, leak-proof container | "Hazardous Waste Pharmaceuticals"[11] and "WARNING: PARALYZING AGENT"[3][5] | Incineration via licensed vendor[8] |
| Contaminated PPE (gloves, gowns) | Secure, leak-proof bags or containers | "Hazardous Waste Pharmaceuticals"[11] | Incineration via licensed vendor[8] |
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. blog.helmerinc.com [blog.helmerinc.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
